Rgfp966
Description
a histone deacetylase 3 inhibitor; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RGFP966: An In-depth Technical Guide on HDAC3 Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor RGFP966, with a core focus on its selectivity and specificity for HDAC3. This document consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough resource for professionals in the field of drug discovery and development.
Introduction to this compound
This compound is a benzamide-based small molecule inhibitor of histone deacetylases, a class of enzymes crucial for the epigenetic regulation of gene expression. Initially lauded for its high selectivity for HDAC3, subsequent research has revealed a more complex inhibitory profile. Understanding the nuances of this compound's interaction with HDAC isoforms is critical for its application as a chemical probe and for the development of next-generation, highly selective HDAC inhibitors.
Quantitative Analysis of this compound Selectivity
The inhibitory activity of this compound against various HDAC isoforms has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While initial reports highlighted significant selectivity for HDAC3, later studies employing different assay conditions have presented a more nuanced picture.
Table 1: this compound IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Assay Conditions | Reference |
| HDAC3 | 80 | Cell-free assay | [1][2][3][4][5] |
| HDAC1 | >15,000 | Cell-free assay | [1][2][3][4][5] |
| HDAC2 | >15,000 | Cell-free assay | [1][2][3][4][5] |
| Other HDACs | >15,000 | Cell-free assay | [1][2][3][4][5] |
| HDAC3 | 210 | RAW 264.7 macrophages | [2] |
| HDAC1 | 5,600 | RAW 264.7 macrophages | [2] |
| HDAC2 | 9,700 | RAW 264.7 macrophages | [2] |
| HDAC8 | >100,000 | RAW 264.7 macrophages | [2] |
Table 2: this compound as a Slow-Binding Inhibitor - Ki Values
A critical aspect of this compound's mechanism is its characterization as a slow-binding inhibitor. This property can lead to an overestimation of its selectivity in standard IC50 assays with short pre-incubation times. A thorough kinetic investigation has revealed potent inhibition of HDACs 1, 2, and 3.[6][7][8]
| HDAC Isoform | Ki (nM) | Assay Type | Reference |
| HDAC3 | 13 | Continuous assay | [6][7][8] |
| HDAC1 | 57 | Continuous assay | [6][7][8] |
| HDAC2 | 31 | Continuous assay | [6][7][8] |
The SMRT/NCoR-HDAC3 Corepressor Complex
HDAC3 exerts its deacetylase activity primarily as a component of large multiprotein corepressor complexes, most notably the SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor) complexes. The catalytic activity of HDAC3 is critically dependent on its interaction with the Deacetylase Activating Domain (DAD) present in SMRT and NCoR.[9][10][11] This complex is recruited to specific gene promoters by transcription factors, leading to histone deacetylation and transcriptional repression.
Signaling Pathways Modulated by this compound
By inhibiting HDAC3, this compound influences several downstream signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. HDAC3 is known to deacetylate the p65 subunit of NF-κB, which is a crucial step for its transcriptional activity. Inhibition of HDAC3 by this compound can thus lead to a reduction in the expression of pro-inflammatory genes.
Furthermore, this compound treatment has been shown to increase the acetylation of specific histone residues, including H3K9, H3K27, and H4K5, leading to alterations in chromatin structure and gene expression.[12]
Experimental Protocols for Selectivity Profiling
The determination of HDAC inhibitor selectivity is predominantly carried out using in vitro biochemical assays. Both fluorometric and luminogenic assays are widely employed.
Fluorometric HDAC Activity Assay
This method relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme followed by cleavage by a developer solution.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Prepare the developer solution as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to each well.
-
Add 25 µL of the this compound serial dilutions to the respective wells.
-
Add 50 µL of the diluted HDAC enzyme to each well.
-
Pre-incubation: For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30, 60, 120 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. For slow-binding inhibitors, Ki values should be determined through kinetic analysis.
-
Luminogenic HDAC Activity Assay
This assay format utilizes a pro-luminescent substrate that is converted into a luciferin derivative upon deacetylation and subsequent proteolytic cleavage, generating a light signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare this compound dilutions as described for the fluorometric assay.
-
Reconstitute the luminogenic substrate and developer reagent according to the manufacturer's protocol to create the HDAC-Glo™ I/II Reagent.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to each well.
-
Add 25 µL of the this compound serial dilutions.
-
Add 50 µL of the diluted HDAC enzyme.
-
Pre-incubate as required for slow-binding inhibitors.
-
Add 100 µL of the HDAC-Glo™ I/II Reagent to each well to initiate the reaction and signal generation.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values as described for the fluorometric assay.
-
Logical Relationships of this compound Specificity
The specificity of this compound is a subject of ongoing discussion, with the "slow-binding" characteristic being a key factor in the discrepancy of reported selectivity.
References
- 1. abcam.com [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. rndsystems.com [rndsystems.com]
The Cellular Function of RGFP966: A Technical Guide for Researchers
An in-depth exploration of the selective HDAC3 inhibitor RGFP966, detailing its mechanism of action, impact on cellular pathways, and methodologies for its study.
Introduction
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme critical in the regulation of gene expression and various cellular processes.[1][2][3] This small molecule has emerged as a valuable tool in cellular biology and a potential therapeutic agent in oncology, neurodegenerative diseases, and inflammatory disorders. Its high specificity for HDAC3, with an IC50 value of approximately 80 nM and minimal inhibition of other HDACs at concentrations up to 15 μM, allows for the precise dissection of HDAC3-mediated functions.[1][2][3] this compound exhibits a slow-on/slow-off, competitive tight-binding mechanism of action.[1][3] This technical guide provides a comprehensive overview of the function of this compound in cells, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.
Core Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of HDAC3. HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to hyperacetylation of HDAC3 target proteins. In multiple studies, treatment with this compound has been shown to increase the acetylation of specific histone residues, including H3K9/K14, H3K27, and H4K5, while not affecting others like H3K56ac.[1][3] This selective hyperacetylation alters chromatin structure and modulates the expression of genes involved in a wide array of cellular functions.
Cellular Effects and Therapeutic Potential
The inhibition of HDAC3 by this compound triggers a cascade of downstream effects, making it a molecule of interest in various therapeutic areas.
Oncology
In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit proliferation, and suppress migration.[4][5] In cutaneous T-cell lymphoma (CTCL) cell lines, it decreases cell growth by promoting apoptosis, which is associated with DNA damage and impairment of S phase progression.[1][3][4] In hepatocellular carcinoma (HCC), this compound inhibits both cell proliferation and migration by repressing the expression and phosphorylation of the epidermal growth factor receptor (EGFR).[4] Furthermore, it has shown synergistic effects when combined with immunotherapy, such as anti-PD-L1 therapy in B-cell lymphomas.[5]
Neuroprotection and Neurological Disorders
This compound has shown significant neuroprotective effects in various models of neurological disease. It can cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.[6][7] In models of traumatic brain injury (TBI), this compound attenuates oxidative stress and neuroinflammation by activating the Nrf2 pathway.[7][8] It has also been shown to protect against retinal ganglion cell loss after optic nerve injury by preventing histone deacetylation and apoptosis.[6] In Huntington's disease models, this compound improves motor deficits and has neuroprotective effects on striatal volume.[9]
Anti-inflammatory and Immunomodulatory Functions
This compound exhibits potent anti-inflammatory properties.[2][10] It can attenuate the expression of pro-inflammatory genes in macrophages by reducing the transcriptional activity of NF-κB p65.[10] In models of inflammatory lung disease, this compound robustly downregulates pro-inflammatory gene expression.[10] It also modulates the immune response in the context of infectious diseases. For instance, in Mycobacterium tuberculosis infection, this compound not only controls bacterial growth directly but also modulates macrophage inflammatory pathways by decreasing the secretion of TNF and IL-6.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound from various studies.
| Parameter | Value | Enzyme/Cell Line | Assay Type | Reference |
| IC50 | 80 nM (0.08 µM) | HDAC3 | Cell-free assay | [1][2] |
| Selectivity | No effective inhibition of other HDACs | Other HDACs | Cell-free assay | [1][2] |
| Antiproliferative Activity (IC50) | 1.64 µM | HEL cells | CCK-8 assay | [13] |
| Antimicrobial Activity (MIC50) | ~5-10 µM | Mycobacterium tuberculosis | Broth culture | [11][12] |
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| APL cells | Function assay | ≤2 µM | 48 h | Reduced clonogenicity and increased maturation | [1] |
| Em-Myc lymphoma cells | Function assay | ≤1 µM | 48 h | Slower cell proliferation | [1] |
| HH and Hut78 cells | Proliferation assay | 10 µM | 24, 48, 72 h | Decreased cell growth | [1] |
| Huh7 and PLC/PRL/5 (HCC) | Transwell assay | 10 µM | - | Suppressed cell migration | [4] |
| RAW 264.7 macrophages | Gene expression analysis | - | - | Downregulation of IL-1β, IL-6, and IL-12b | [10] |
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways, leading to its diverse cellular effects.
NF-κB Signaling Pathway
In inflammatory contexts, this compound has been shown to attenuate the transcriptional activity of the p65 subunit of NF-κB.[10][13] This leads to a downregulation of pro-inflammatory cytokine expression.
Nrf2 Antioxidant Pathway
This compound has been demonstrated to activate the Nrf2-mediated antioxidant response, which is crucial for its neuroprotective effects.[7][14] By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.
TGF-β Signaling Pathway in Glioma Stem Cells
In glioma stem cells (GSCs), this compound promotes differentiation by blocking the TGF-β signaling pathway.[15] This is achieved through the increased acetylation and subsequent stabilization of SMAD7, an inhibitor of TGF-β signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the function of this compound in cells. Specific parameters may need to be optimized for different cell types and experimental questions.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and culture overnight.[4]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[1][4]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (or equivalent MTS reagent) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 1-4 hours in the dark.[11][16]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Histone Acetylation
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).[1]
-
Histone Extraction: Isolate histones from the cell nuclei using an appropriate extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against specific acetylated histones (e.g., acetyl-H3K9/K14, acetyl-H3K27, acetyl-H4K5) and a loading control (e.g., total Histone H3).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
NF-κB p65 Transcriptional Activity Assay (Reporter Assay)
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP driven by an NF-κB response element) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with this compound for a specified duration (e.g., 20 hours), followed by stimulation with an NF-κB activator (e.g., LPS and IFNγ) for the final few hours of incubation.[10]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase or SEAP activity) according to the manufacturer's instructions.
-
Analysis: Normalize the NF-κB reporter activity to the control reporter activity and express the results as a percentage of the stimulated control.[10]
Conclusion
This compound is a powerful and selective tool for investigating the cellular functions of HDAC3. Its diverse effects on cancer cells, neurons, and immune cells highlight the critical role of HDAC3 in regulating a wide range of physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting HDAC3 with this compound. As research continues, the intricate molecular mechanisms underlying the actions of this selective inhibitor will be further unraveled, paving the way for novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 6. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a histone deacetylase 3 inhibitor, promotes glioma stem cell differentiation by blocking TGF-β signaling via SMAD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | HDAC | TargetMol [targetmol.com]
RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGFP966 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a myriad of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical properties, mechanism of action, and significant findings from preclinical studies. It is intended to serve as a resource for researchers in pharmacology, neuroscience, oncology, and inflammatory diseases, providing both foundational knowledge and detailed experimental insights to facilitate further investigation and drug development efforts.
Introduction and Discovery
This compound emerged from efforts to develop isoform-selective HDAC inhibitors to overcome the broad side-effect profile of pan-HDAC inhibitors.[1] It is a benzamide-based compound identified as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[2][3] Its selectivity for HDAC3 over other class I HDACs (HDAC1, HDAC2, and HDAC8) allows for more targeted investigation of HDAC3-specific functions in cellular signaling and disease.[1][2][4][5][6] This selectivity has positioned this compound as a critical chemical probe for dissecting the roles of HDAC3 in gene transcription, DNA damage repair, and the regulation of non-histone protein acetylation.
Chemical Properties
This compound is an aromatic amide and a member of the pyrazole class of compounds. Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide | [5] |
| CAS Number | 1357389-11-7 | [5] |
| Molecular Formula | C₂₁H₁₉FN₄O | [5] |
| Molecular Weight | 362.4 g/mol | [5] |
| SMILES | FC1=CC(N)=C(NC(/C=C/C2=CN(C/C=C/C3=CC=CC=C3)N=C2)=O)C=C1 | [5] |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 30 mg/mL | [5] |
| Purity | ≥98% (Commercially available) | [3][5] |
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of HDAC3 enzymatic activity.[2][3][6] HDAC3 is a class I histone deacetylase that removes acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. By inhibiting this activity, this compound leads to an increase in the acetylation levels of HDAC3 targets, which in turn modulates gene expression and protein function.
Enzymatic Inhibition
This compound exhibits high selectivity for HDAC3. In cell-free enzymatic assays, it has an IC₅₀ value of approximately 80 nM for HDAC3, with no significant inhibition of other HDACs at concentrations up to 15 µM.[2][3][5][6][7] This selectivity is crucial for its use as a tool to study HDAC3-specific pathways.
| Target | IC₅₀ (nM) | Selectivity vs HDAC3 | Reference |
| HDAC3 | 80 | - | [2][3][5][6] |
| HDAC1 | >15,000 | >187-fold | [6] |
| HDAC2 | >15,000 | >187-fold | [6] |
| HDAC8 | >15,000 | >187-fold | [6] |
Downstream Signaling Pathways
The inhibition of HDAC3 by this compound triggers a cascade of downstream effects, impacting multiple signaling pathways critical in inflammation, oxidative stress, and cell survival.
-
NF-κB Pathway: this compound has been shown to attenuate the transcriptional activity of NF-κB p65, a master regulator of inflammation.[1][2] Interestingly, this is achieved without altering the acetylation status of p65 itself, suggesting this compound acts by inhibiting the co-activation function of HDAC3 in the NF-κB transcriptional complex.[1][2]
-
Nrf2 Pathway: In models of traumatic brain injury (TBI) and surgical brain injury (SBI), this compound treatment leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] This is characterized by the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), thereby mitigating oxidative stress.[8]
-
Inflammasome Inhibition: this compound has been demonstrated to suppress the activation of the NLRP3 and AIM2 inflammasomes.[8][9][10] This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to its neuroprotective and anti-inflammatory effects.[8]
-
EGFR Signaling: In hepatocellular carcinoma (HCC) cells, this compound has been found to suppress tumor growth and migration by inhibiting the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[11]
Caption: Mechanism of action for this compound.
Experimental Protocols
This section provides generalized methodologies for key experiments frequently cited in this compound research. These protocols are representative and may require optimization for specific cell types or experimental conditions.
In Vitro Cell Viability Assay
This protocol describes a common method to assess the cytotoxicity of this compound using a tetrazolium-based assay (e.g., MTT or XTT).
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, Huh7 HCC cells) in a 96-well plate at a density of 3x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 25 µM) in complete culture medium.[11] Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) or a commercially available XTT/WST reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14] Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[12][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression/Phosphorylation
This protocol is used to detect changes in the expression of proteins like HDAC3, Nrf2, or NF-κB pathway components.[2][8]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel (e.g., 10% gel).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC3, anti-Nrf2, anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.[11]
Animal Model of Traumatic Brain Injury (TBI)
This protocol outlines a representative in vivo experiment to evaluate the neuroprotective effects of this compound.[8][9][10]
-
Animal Model: Use adult male Sprague-Dawley rats (220 ± 20 g).[8] Induce TBI using a controlled cortical impact (CCI) model or a weight-drop model.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection at a specified time post-TBI (e.g., 30 minutes or 1 hour).[8][9] The vehicle group receives an equal volume of the solvent (e.g., 10% DMSO in saline).[1]
-
Behavioral Assessment: At various time points post-injury (e.g., 24, 48, 72 hours), assess neurological function using a standardized scale such as the modified Neurological Severity Score (mNSS).[8]
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.[8] Collect brain tissue for analysis.
-
Histological Analysis:
-
Brain Edema: Measure brain water content by comparing the wet and dry weight of the brain hemispheres.[8]
-
Neuronal Apoptosis: Perform TUNEL staining on brain sections to quantify apoptotic cells in the pericontusional cortex.[8][9]
-
Neuronal Survival: Use Nissl staining to assess the morphology and number of surviving neurons.[8]
-
-
Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot or ELISA to measure levels of HDAC3, Nrf2 pathway proteins, inflammatory markers (e.g., IL-1β), and apoptosis-related proteins (e.g., Bcl-2, Bax).[8]
Caption: Workflow for in vivo TBI experiments with this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of HDAC3. Its selectivity and blood-brain barrier permeability have enabled significant advances in understanding the role of HDAC3 in neuroinflammation, oxidative stress, and cancer biology.[6][8][11] The data summarized in this guide highlight its therapeutic potential in conditions such as traumatic brain injury, stroke, and certain cancers. Future research should continue to explore its efficacy in diverse disease models and focus on the development of second-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles for potential clinical translation.
References
- 1. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jrmds.in [jrmds.in]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RGFP966: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGFP966 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in the epigenetic regulation of gene expression. By modulating the acetylation status of histones and other proteins, this compound has demonstrated significant therapeutic potential across a range of preclinical models, including neurodegenerative disorders, inflammation, and cancer. This technical guide provides an in-depth review of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and illustrating its impact on critical signaling pathways.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the most critical epigenetic mechanisms is the acetylation and deacetylation of histone proteins, which dynamically regulates chromatin structure and gene accessibility. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.
HDAC3 is a class I HDAC that plays a pivotal role in various cellular processes, including inflammation, cell cycle progression, and neuronal function. Its dysregulation has been implicated in numerous diseases. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for HDAC3.[1][2][3][4]
Mechanism of Action of this compound
This compound is a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[5] Its primary mechanism of action is the direct inhibition of the deacetylase activity of HDAC3. This leads to an increase in the acetylation of histone proteins, particularly at specific lysine residues on histone H3 and H4, thereby promoting a more open chromatin state and facilitating gene transcription.[2][6] Beyond histones, this compound can also influence the acetylation status and activity of non-histone proteins, such as transcription factors, thereby modulating their function in various signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) | Cell/Assay Type | Reference |
| HDAC3 | 80 | Cell-free assay | [1][4] |
| HDAC3 | 210 | RAW 264.7 macrophages | [1] |
| HDAC1 | 5600 | RAW 264.7 macrophages | [1] |
| HDAC2 | 9700 | RAW 264.7 macrophages | [1] |
| HDAC8 | >100,000 | RAW 264.7 macrophages | [1] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| PLC/PRF/5, Huh7, HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation | Up to 25 µM | [3] |
| HH and Hut78 | Cutaneous T-cell Lymphoma | Decreased cell growth, increased apoptosis | 10 µM | [5] |
| APL cells | Acute Promyelocytic Leukemia | Reduced clonogenicity, increased maturation | ≤2 µM | |
| Em-Myc lymphoma cells | Lymphoma | Slower proliferation | ≤1 µM |
Table 3: In Vivo Efficacy and Dosing of this compound
| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| Rats | Auditory Memory | 10 mg/kg, s.c. | Enhanced memory and cortical plasticity | |
| Mice | Huntington's Disease | 10 and 25 mg/kg | Improved motor deficits, neuroprotective effects | [7] |
| Rats | Traumatic Brain Injury | 10 mg/kg, i.p. | Reduced oxidative stress and inflammation | [2][8] |
| Mice | Optic Nerve Crush | 2-10 mg/kg, i.p. | Protection against retinal ganglion cell loss | [9] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax (retina) | ~0.4 nmol/g | 2 mg/kg IP | [9] |
| Tmax (retina) | 15 min | 2 mg/kg IP | [9] |
| Cmax (retina) | ~1.2 nmol/g | 10 mg/kg IP | [9] |
| Tmax (retina) | 1 hour | 10 mg/kg IP | [9] |
Key Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways implicated in disease pathogenesis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, this compound has been shown to attenuate the transcriptional activity of the NF-κB p65 subunit.[10] This leads to a downregulation of pro-inflammatory genes such as IL-1β, IL-6, and IL-12b.[10]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response. This compound has been demonstrated to activate the Nrf2 pathway, leading to the increased expression of downstream antioxidant enzymes.[2][8] This contributes to its neuroprotective and anti-inflammatory effects by mitigating oxidative stress.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.
HDAC Activity Assay (Fluorogenic)
This protocol is for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., from BPS Bioscience)
-
HDAC fluorogenic substrate
-
Assay buffer
-
This compound
-
HDAC Stop Solution (e.g., containing trypsin and a broad-spectrum HDAC inhibitor like SAHA)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme, assay buffer, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the HDAC Stop Solution.
-
Incubate the plate at 37°C for 20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol is for assessing the effect of this compound on the acetylation levels of histones H3 and H4.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 15%)
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the cells or tissues and quantify the protein concentration.
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
NF-κB Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Stimulus (e.g., LPS/IFNγ or TNF-α)
-
Luciferase assay reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 20 hours).
-
Stimulate the cells with an NF-κB activator for the last few hours of the incubation (e.g., 4 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control reporter (e.g., Renilla) or total protein concentration.
Cell Viability/Proliferation Assay (MTS)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
MTS reagent
-
96-well plates
-
Absorbance microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or vehicle.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell-based model.
Conclusion and Future Directions
This compound is a highly selective and potent HDAC3 inhibitor that has proven to be an invaluable tool for dissecting the role of HDAC3 in health and disease. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, and cancer underscores its significant therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the epigenetic regulatory functions of this compound. Future research will likely focus on further elucidating its downstream targets, optimizing its therapeutic application in various disease contexts, and advancing its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RGFP966 in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGFP966 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3).[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, with a specific focus on its mechanism of action related to histone acetylation. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, drug discovery, and molecular biology.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[6]
HDAC3 is a class I HDAC isoenzyme that is a key regulator of various cellular processes, including inflammation and neuroplasticity.[6][7] Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. This compound has emerged as a valuable chemical probe to investigate the biological functions of HDAC3 due to its high selectivity.[1][2][3][4][5]
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Assay Conditions | Reference |
| HDAC3 | 80 | Cell-free biochemical assay | [1][3][4][5] |
| HDAC3 | 210 | In RAW 264.7 macrophages | [2] |
| HDAC1 | 5,600 | In RAW 264.7 macrophages | [2] |
| HDAC2 | 9,700 | In RAW 264.7 macrophages | [2] |
| HDAC8 | >100,000 | In RAW 264.7 macrophages | [2] |
| Other HDACs | >15,000 | Cell-free biochemical assay | [2][3][4] |
Note: IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme source.
Table 2: Effects of this compound on Histone Acetylation
| Cell Line/Model | Treatment Conditions | Histone Mark | Observed Effect | Reference |
| Cutaneous T cell lymphoma (CTCL) cells | 10 µM for 24 hours | H3K9/K14ac, H3K27ac, H4K5ac | Increased acetylation | [1][8] |
| Cutaneous T cell lymphoma (CTCL) cells | 10 µM for 24 hours | H3K56ac | No change | [1][8] |
| RAW 264.7 macrophages | Not specified | Global H3 and H4 acetylation | No widespread changes observed | [6] |
| Traumatic Brain Injury (TBI) rat model | 10 mg/kg | H3 and H4 acetylation | Significantly elevated acetylation levels | [9][10] |
| HEK/APPsw cells | 10 µM for 6, 24, and 48 hours | H4K12ac | Time-dependent increase in acetylation | [11] |
| HEK/APPsw cells | 10 µM for 48 hours | H3K4ac, H3K27ac, H4K16ac | Significant increase in acetylation | [11] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | H3K9ac | Increased acetylation specifically in metaphase | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in histone acetylation.
HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDACs.
Materials:
-
Recombinant human HDAC enzymes (e.g., from BPS Bioscience)[6]
-
This compound
-
Pro-fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC)[1][3]
-
Assay buffer (e.g., standard HDAC buffer)
-
HDAC Stop Solution (e.g., 6 mg/ml trypsin, 0.3 mM SAHA)[6][13]
-
96-well microplate
-
Plate reader capable of measuring fluorescence (e.g., Synergy H1)[6][13]
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the respective recombinant HDAC enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 0 to 3 hours) at room temperature.[1][3]
-
Initiate the reaction by adding the pro-fluorogenic substrate to each well. A typical final concentration is 10 µM.[1][3]
-
Allow the deacetylation reaction to proceed for 60 minutes at room temperature.[6][13]
-
Stop the reaction by adding the HDAC Stop Solution to each well.[6][13]
-
Incubate the plate at 37°C for 20 minutes to allow for the development of the fluorescent signal.[6][13]
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 390 nm, λem = 460 nm for AMC-based substrates).[13]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[13]
Western Blotting for Histone Acetylation
This protocol details the detection of specific histone acetylation marks in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., sodium butyrate)[6]
-
Protein assay kit (e.g., BCA or RC DC Protein Assay)[6]
-
SDS-PAGE gels (10-15% polyacrylamide)[6]
-
PVDF membrane[6]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Cell Viability Assay (MTS)
This assay is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)[6][13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 25,000 cells/cm² for RAW 264.7 macrophages).[6][13]
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Add the MTS reagent to each well and incubate at 37°C for 1-4 hours in the dark.[6][13]
-
Measure the absorbance at 490 nm using a microplate reader.[6][13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving HDAC3 and a typical experimental workflow for studying this compound.
Caption: Role of HDAC3 in Histone Acetylation Dynamics.
Caption: Mechanism of Action of this compound.
Caption: this compound Modulates NF-κB Signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound | HDAC | TargetMol [targetmol.com]
RGFP966: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in the epigenetic regulation of gene expression. By modulating the acetylation status of histones and other non-histone proteins, this compound influences a multitude of cellular processes, including inflammation, neuroprotection, and cancer progression. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on critical signaling pathways, and detailed protocols for its application in transcriptional regulation studies. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate and therapeutically target HDAC3-mediated gene expression.
Introduction to this compound
This compound is a benzamide-derived small molecule that acts as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3. Its high selectivity for HDAC3 over other HDAC isoforms makes it a valuable research tool for dissecting the specific functions of this enzyme. This compound has been shown to penetrate the blood-brain barrier, enabling its use in in vivo studies of neurological processes.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC3. HDACs remove acetyl groups from lysine residues on histones and other proteins. This deacetylation generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. By inhibiting HDAC3, this compound leads to an accumulation of acetylated histones, particularly at H3K9/K14, H3K27, and H4K5, resulting in a more open chromatin conformation and altered gene expression.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell/System | Reference |
| HDAC3 | 80 nM | Cell-free assay | [1][2][3] |
| HDAC3 | 0.21 µM | RAW 264.7 macrophages | [1] |
| HDAC1 | >15 µM | Cell-free assay | [1][3] |
| HDAC2 | >15 µM | Cell-free assay | [1][3] |
| Other HDACs | >15 µM | Cell-free assay | [1][2][3] |
Table 2: In Vitro and In Vivo Experimental Concentrations and Dosages
| Application | Concentration/Dosage | Cell Line/Animal Model | Reference |
| Cell Culture (RAW 264.7 macrophages) | 1 µM | RAW 264.7 | [4] |
| Cell Culture (HBE and hASM cells) | 2 µM | HBE and hASM | [4] |
| Cell Culture (Cutaneous T cell lymphoma) | 10 µM | Hut78, HH | |
| In Vivo (Mouse model of Huntington's disease) | 10 and 25 mg/kg (s.c.) | N171-82Q transgenic mice | [1] |
| In Vivo (Rat model of cocaine-seeking behavior) | 3 and 10 mg/kg (s.c.) | Sprague Dawley rats | [3] |
| In Vivo (Rat model of Traumatic Brain Injury) | 10 mg/kg (i.p.) | Sprague Dawley rats |
Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact several key signaling pathways involved in transcriptional regulation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. This compound has been demonstrated to attenuate the transcriptional activity of the NF-κB p65 subunit, leading to a decrease in the expression of pro-inflammatory genes such as IL-1β, IL-6, and IL-12b.[4] Interestingly, this inhibition of NF-κB p65 transcriptional activity by this compound does not appear to be due to changes in its acetylation status, but rather through other mechanisms related to the inhibition of HDAC3's enzymatic activity.[4]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 signaling pathway, leading to the increased expression of downstream antioxidant enzymes. This activation is thought to be a result of HDAC3 inhibition, which promotes Nrf2 nuclear translocation and subsequent binding to antioxidant response elements (AREs) in the promoters of its target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in conjunction with this compound to study transcriptional regulation.
Cell Culture and this compound Treatment
Materials:
-
RAW 264.7 macrophage cell line (or other cell line of interest)
-
DMEM (or appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) (for inflammatory stimulation)
Protocol:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 20 hours).[4]
-
For inflammatory studies, stimulate the cells with LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) for the final 4 hours of the this compound treatment.[4]
-
Harvest the cells for downstream applications such as RNA or protein extraction.
Gene Expression Analysis by RT-qPCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (see Table 3)
-
qPCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction as follows:
-
SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., β-actin).
Table 3: Mouse Primer Sequences for RT-qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| IL-1β | TGCCACCTTTTGACAGTGATG | AAGGTCCACGGGAAAGACAC | |
| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | |
| TNFα | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | |
| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC | |
| IL-10 | AAGGCAGTGGAGCAGGTGAA | CCAGCAGACTCAATACACAC | [5] |
| IL-12b | TGGTTTGCCATCGTTTTGCTG | ACAGGTGAGGTTCACTGTTTCT | |
| β-actin | TGCTGTCCCTGTATGCCTCTG | TGATGTCACGCACGATTTCC |
Western Blot Analysis of Histone Acetylation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
Table 4: Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier & Cat. No. |
| Acetyl-Histone H3 | Rabbit | Millipore (06-599) |
| Acetyl-Histone H4 | Rabbit | Millipore (06-866) |
| HDAC3 | Rabbit | Abcam (ab32369) |
| NF-κB p65 | Rabbit | Proteintech (10745-1-AP) |
| Nrf2 | Rabbit | Abcam (ab137550) |
| β-actin | Mouse | Santa Cruz (sc-47778) |
Chromatin Immunoprecipitation (ChIP) Assay
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-HDAC3, anti-p65)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Protocol:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) using primers specific to target gene promoters or by high-throughput sequencing (ChIP-seq).
Conclusion
This compound is a powerful and selective tool for investigating the role of HDAC3 in transcriptional regulation. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 makes it relevant for a wide range of research areas, from inflammation and immunology to neurobiology and oncology. This guide provides a comprehensive overview of this compound's properties and detailed protocols to facilitate its use in the laboratory. By leveraging the information and methodologies presented here, researchers can further elucidate the intricate mechanisms of HDAC3-mediated gene expression and explore its potential as a therapeutic target.
References
- 1. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Anti-Nrf2 Antibodies | Invitrogen [thermofisher.com]
- 5. Interleukin-10 Is Produced by a Specific Subset of Taste Receptor Cells and Critical for Maintaining Structural Integrity of Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of RGFP966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has garnered significant interest for its therapeutic potential in a range of diseases, including neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating central nervous system (CNS) conditions.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways modulated by this compound.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While a complete ADME profile for this compound is not yet fully elucidated in publicly available literature, several key studies have provided valuable insights into its behavior in preclinical models.
Distribution
Studies have demonstrated that this compound effectively penetrates the central nervous system. A brain-to-plasma concentration ratio of 0.45 has been reported in rats, indicating significant distribution into the brain tissue.[1]
Table 1: this compound Concentration in Rat Auditory Cortex after a Single 10 mg/kg Subcutaneous Dose [1]
| Time Point | Mean Concentration (ng/g ± SEM) |
| 30 minutes | 415 ± 120 |
| 75 minutes | 1065 ± 163 |
| 4 hours | 451 ± 54 |
Experimental Protocols
Quantification of this compound in Brain Tissue
The following protocol outlines the methodology used to determine this compound concentrations in the rat auditory cortex.[1]
1. Animal Dosing and Tissue Collection:
-
Male rats receive a subcutaneous (s.c.) injection of this compound at a dose of 10 mg/kg.
-
At designated time points (e.g., 30, 75, and 240 minutes) post-administration, animals are euthanized.
-
Brains are rapidly harvested and flash-frozen.
-
The auditory cortex is dissected, blotted, and weighed.
2. Sample Preparation:
-
A solution of 0.1% formic acid in water is added to the auditory cortex tissue at a 5:1 (v/w) ratio.
-
The tissue is homogenized.
-
An internal standard in acetonitrile is added to the homogenate to precipitate proteins.
-
The mixture is centrifuged to pellet the precipitated proteins.
3. Analytical Method:
-
The supernatant is collected for analysis.
-
Quantification of this compound is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of this compound on the NF-κB, Nrf2, and AIM2 inflammasome pathways.
NF-κB Signaling Pathway
This compound has been shown to attenuate the transcriptional activity of NF-κB p65, a key regulator of inflammation.[3] However, studies indicate that this inhibition is not due to a direct effect on p65 acetylation or its translocation to the nucleus.[3]
Nrf2 Signaling Pathway
This compound has been demonstrated to activate the Nrf2 antioxidant response pathway. It promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.[4][5][6]
AIM2 Inflammasome Pathway
This compound has been suggested to inhibit the activation of the AIM2 inflammasome, a key component of the innate immune response that is triggered by cytosolic double-stranded DNA.[7][8]
Future Directions
While significant progress has been made in understanding the pharmacokinetics and mechanism of action of this compound, further research is needed to provide a complete picture. Key areas for future investigation include:
-
Comprehensive ADME studies: Detailed characterization of the absorption, distribution, metabolism (including identification of metabolites and metabolizing enzymes), and excretion of this compound is crucial for its clinical development.
-
Oral bioavailability: Determining the extent of oral absorption is essential for developing patient-friendly formulations.
-
Human pharmacokinetic studies: Translating the findings from preclinical models to humans is a critical next step.
-
Refined understanding of signaling pathways: Further elucidation of the precise molecular interactions of this compound with its target pathways will aid in optimizing its therapeutic use and identifying potential biomarkers of response.
This technical guide serves as a summary of the current knowledge on the pharmacokinetics of this compound. As research in this area continues to evolve, a more complete understanding of this promising therapeutic agent will emerge, paving the way for its potential clinical application.
References
- 1. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
RGFP966: A Technical Guide on Blood-Brain Barrier Permeability and Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has garnered significant interest for its therapeutic potential in a range of neurological disorders. Its efficacy in the central nervous system (CNS) is critically dependent on its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on the BBB permeability of this compound, details the experimental protocols used to assess its CNS distribution, and elucidates the key signaling pathways it modulates within the brain.
Data Presentation: Blood-Brain Barrier Permeability of this compound
The ability of a compound to penetrate the CNS is a crucial factor in its development as a neurological therapeutic. The BBB permeability of this compound has been primarily characterized by its brain-to-plasma concentration ratio (Kp or B/P ratio) and its maximum concentration (Cmax) in the brain following systemic administration.
| Parameter | Species | Dose | Route of Administration | Value | Reference |
| Brain-to-Plasma Ratio (Kp) | Mouse | 10 mg/kg | Subcutaneous (s.c.) | 0.45 | [1] |
| Brain-to-Plasma Ratio (Kp) | Rat | Not Specified | Not Specified | 0.45 | [1] |
| Maximum Brain Concentration (Cmax) | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 1065 ± 163 ng/g | [1] |
| Time to Maximum Brain Concentration (Tmax) | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 75 minutes | [1] |
| Brain Concentration at 30 min | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 415 ± 120 ng/g | [1] |
| Brain Concentration at 4 h | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 451 ± 54 ng/g | [1] |
These data indicate that this compound can effectively penetrate the BBB and achieve significant concentrations in the brain parenchyma. A brain-to-plasma ratio of 0.45 suggests a reasonably efficient distribution into the CNS.[1]
Experimental Protocols
The following sections detail the methodologies employed in the assessment of this compound's BBB permeability and its effects on CNS signaling pathways.
Determination of Brain-to-Plasma Ratio and Brain Pharmacokinetics
This protocol outlines a typical in vivo experiment to determine the brain-to-plasma ratio and pharmacokinetic profile of this compound in rodents.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 75% polyethylene glycol 200/25% sodium acetate)
-
Rodent model (e.g., male Wistar rats or C57BL/6 mice)
-
Syringes and needles for subcutaneous injection
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Drug Administration: Administer this compound to the animals via subcutaneous injection.
-
Sample Collection: At predetermined time points (e.g., 30, 75, and 240 minutes post-injection), anesthetize the animals.[1]
-
Blood Sampling: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Tissue Collection: Immediately following blood collection, perform transcardial perfusion with saline to remove blood from the brain vasculature.[2] Extract the brain and dissect the region of interest if necessary (e.g., auditory cortex).
-
Sample Processing:
-
Plasma: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Brain Tissue: Weigh the tissue sample and homogenize it in a suitable buffer. Precipitate proteins with acetonitrile containing an internal standard and centrifuge. Collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the this compound concentrations in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of this compound in the brain tissue (ng/g) by the concentration in the plasma (ng/mL) at each time point.
-
Determine the Cmax and Tmax from the brain concentration-time profile.
-
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective and therapeutic effects by modulating key intracellular signaling pathways. As a selective HDAC3 inhibitor, its primary mechanism of action involves altering gene expression through the acetylation of histones and other proteins.
HDAC3/Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, by inhibiting HDAC3, leads to an increase in the expression of microRNA-200a (miR-200a).[3] This microRNA, in turn, can suppress the expression of Keap1.[3][4] The reduction in Keap1 levels allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of neuroprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby mitigating oxidative stress and reducing neuronal damage.[5][6]
HMGB1/TLR4/NLRP3 Inflammasome Pathway
In conditions of neuronal injury and inflammation, such as traumatic brain injury or stroke, the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box 1 (HMGB1), is released from damaged cells. HMGB1 can then bind to Toll-like receptor 4 (TLR4) on immune cells like microglia, triggering a pro-inflammatory cascade.[7] This activation leads to the downstream activation of the NF-κB signaling pathway, which promotes the transcription of pro-inflammatory cytokines and components of the NLRP3 inflammasome, including NLRP3 itself, pro-IL-1β, and pro-IL-18. The assembly of the NLRP3 inflammasome complex leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, perpetuating the inflammatory response and contributing to secondary brain injury. This compound has been shown to negatively regulate this pathway, thereby reducing neuroinflammation.[3]
Conclusion
This compound demonstrates favorable blood-brain barrier permeability, enabling it to reach therapeutic concentrations in the central nervous system. Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress and neuroinflammation. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of this compound and other HDAC inhibitors for the treatment of neurological disorders. Further investigation into its CNS pharmacokinetics and pharmacodynamics will continue to refine its therapeutic application.
References
- 1. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC3 inhibition prevents blood-brain barrier permeability through Nrf2 activation in type 2 diabetes male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 inhibition in diabetic mice may activate Nrf2 preventing diabetes-induced liver damage and FGF21 synthesis and secretion leading to aortic protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibition activates transcription factor Nrf2 and protects against cerebral ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of role of HMGB1-NLRP3 pathway in systemic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: RGFP966 In Vitro Applications
Introduction
RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3)[1][2][3]. It operates as a slow-on/slow-off, competitive, and tight-binding inhibitor with a high degree of selectivity over other class I HDACs, such as HDAC1, HDAC2, and HDAC8[2][4][5]. In vitro, this compound is a valuable tool for investigating the specific roles of HDAC3 in various biological processes. Its mechanism of action involves the inhibition of HDAC3 enzymatic activity, leading to an increase in the acetylation of histone and non-histone proteins[1][5]. This modulation of acetylation status affects gene transcription and protein function, influencing pathways involved in inflammation, cell cycle progression, apoptosis, and cellular stress responses[4][6][7][8].
Key applications for this compound in in vitro research include:
-
Anti-inflammatory Studies: Investigating the role of HDAC3 in inflammation by measuring its effect on pro-inflammatory gene expression and NF-κB signaling pathways in cell lines like RAW 264.7 macrophages[4].
-
Oncology Research: Assessing the anti-proliferative and pro-apoptotic effects of selective HDAC3 inhibition on various cancer cell lines, such as hepatocellular carcinoma (HCC) and cutaneous T-cell lymphoma (CTCL)[1][7].
-
Neuroscience Research: Examining the neuroprotective effects of this compound in models of oxidative stress and neuronal injury[6].
-
Gene Regulation Studies: Determining the impact of HDAC3 inhibition on the expression of specific genes and the activation of signaling pathways like Nrf2 and EGFR[6][7].
Data Presentation
Quantitative data from various in vitro studies are summarized below for easy reference and comparison.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Class I HDACs
| HDAC Isoform | IC₅₀ Value | Cell-Free/Cell-Based | Reference |
| HDAC3 | 80 nM | Cell-free assay | [1][2][3][5] |
| HDAC3 | 0.21 µM | RAW 264.7 macrophages | [3] |
| HDAC1 | 5.6 µM | RAW 246.7 macrophages | [3] |
| HDAC2 | 9.7 µM | RAW 246.7 macrophages | [3] |
| HDAC1, 2, 8 | >15 µM (No effective inhibition) | Cell-free assay | [1][3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line / Model | Application | Concentration | Treatment Time | Reference |
| RAW 264.7 Macrophages | Anti-inflammatory gene expression | 1 µM | 20 hours | [4] |
| Huh7, PLC/PRL/5 (HCC cells) | Cell proliferation, EGFR signaling | 10 - 25 µM | 48 hours | [7] |
| HH and Hut78 (CTCL cells) | Cell growth, Apoptosis | 10 µM | 24 - 72 hours | [2] |
| Primary Cortical Neurons | Oxidative stress model (H₂O₂) | 15 µM | 24 hours | [6] |
| PDFS (Pituitary Tumor Cells) | Cell proliferation | 10 µM | 48 - 96 hours | [9] |
| Human CD8+ T cells | T cell activation | 3 - 10 µM | 3 days | [10] |
| Human MDMs | Cytokine modulation (Mtb infection) | 0.2 - 25 µM | Overnight | [8] |
Experimental Protocols
1. General Guidelines for this compound Preparation and Application
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM)[1][6]. Warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution[1]. Store the stock solution at -20°C for several months[1].
-
Cell Treatment: For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to achieve the desired final concentration. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments[2][6].
2. HDAC Inhibition Assay (Fluorogenic)
This protocol is adapted from methods used to determine the IC₅₀ values of this compound against recombinant HDAC enzymes[4].
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 8)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound serial dilutions
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution with a trypsin-like protease and a pan-HDAC inhibitor (like Trichostatin A or SAHA) to stop the reaction.
-
96-well black microplate
-
-
Procedure:
-
Add 50 µL of Assay Buffer containing the recombinant HDAC enzyme to the wells of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (e.g., 10-point serial dilution) or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the deacetylation reaction by adding 50 µL of Developer solution. This solution stops the enzymatic reaction and allows the fluorophore to be generated from the deacetylated substrate.
-
Incubate at 37°C for 20 minutes in the dark.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
3. Cell Viability / Proliferation (MTS Assay)
This protocol assesses the effect of this compound on cell viability and is based on methodologies from multiple studies[4][7].
-
Materials:
-
Cells of interest (e.g., RAW 264.7, Huh7)
-
Complete culture medium
-
This compound
-
96-well clear tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well for HCC cells or 25,000 cells/cm² for RAW 264.7 macrophages) and allow them to adhere overnight[4][7].
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours)[2][7].
-
At the end of the incubation, add 20 µL of MTS reagent to each well[4].
-
Incubate the plate at 37°C for 1-4 hours in the dark, or until a color change is apparent[4].
-
Measure the absorbance at 490 nm using a microplate reader[4].
-
Express the results as a percentage of the vehicle-treated control cells to determine the effect on cell viability.
-
4. Western Blot for Histone Acetylation and Protein Expression
This protocol is used to detect changes in protein levels or post-translational modifications, such as histone acetylation, following this compound treatment[4][6][7].
-
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., sodium butyrate).
-
Protein assay kit (e.g., BCA or RC DC Protein Assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-HDAC3, anti-p-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
After treatment with this compound, wash cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer[4].
-
Centrifuge the lysates at ~13,000 x g for 10 minutes at 4°C to pellet cell debris[4].
-
Determine the protein concentration of the supernatant using a protein assay kit[4].
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10% gel)[4].
-
Transfer the separated proteins to a PVDF membrane[4].
-
Block the membrane for 1 hour at room temperature in blocking buffer[4].
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
-
5. Gene Expression Analysis (Quantitative RT-PCR)
This protocol measures changes in mRNA levels of target genes in response to this compound[4][7][11].
-
Materials:
-
Treated and untreated cell pellets
-
RNA extraction reagent (e.g., Trizol)
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument (e.g., ABI Prism 7900HT)
-
-
Procedure:
-
Harvest cells after this compound treatment and extract total RNA using an appropriate reagent according to the manufacturer's protocol[6][7].
-
Assess RNA quantity and purity (e.g., using a NanoDrop spectrophotometer).
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit[4].
-
Set up the qPCR reaction by mixing cDNA template (e.g., 10 ng), forward and reverse primers, and qPCR master mix[4].
-
Perform the qPCR reaction using a real-time PCR detection system. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: Mechanism of this compound action on NF-κB signaling.
Caption: General workflow for in vitro this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Histone Deacetylase 2/3 Expression in Non-Functioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RGFP966 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3), in various mouse models. It includes detailed dosage information, experimental protocols, and visualizations of the relevant signaling pathways and workflows.
I. Quantitative Data Summary
The following tables summarize the dosages, administration routes, and treatment schedules of this compound used in different mouse models based on published studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Optic Nerve Crush | C57BL/6 | 2, 6, 10 mg/kg | Intraperitoneal (IP) | Daily, every 3 days, or weekly | Up to 28 days | [1] |
| 1-10 µM | Intravitreal | Single injection | Up to 14 days | [1] | ||
| Huntington's Disease | N171-82Q Transgenic | 10, 25 mg/kg | Subcutaneous (SC) | 3 times/week | 10 weeks | [2][3][4][5][6][7][8] |
| Traumatic Brain Injury | Not Specified | 10 mg/kg | Not Specified | Post-TBI | 72 hours | [9] |
| Depression (LPS-induced) | C57BL/6J | Not Specified | Intraperitoneal (IP) | Daily | 5 days | [10] |
| Allergic Rhinitis | BALB/c | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Object Recognition Memory | Not Specified | 3, 10, 30 mg/kg | Subcutaneous (SC) | Single injection | Pre- or post-training | [12] |
| Cocaine-Conditioned Place Preference | Not Specified | 3, 10 mg/kg | Subcutaneous (SC) | Post-test | Not Specified | [12] |
II. Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in mouse models.
Protocol 1: Intraperitoneal (IP) Administration for Optic Nerve Crush Model [1]
1. Materials:
- This compound
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Sterile syringes and needles (e.g., 27-gauge)
- C57BL/6 mice
2. This compound Stock Solution Preparation:
- Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 72 mg/mL).[13] Store at -20°C for short-term use or -80°C for long-term storage.[2]
3. Working Solution Preparation (for a 10 mg/kg dose):
- For a 25g mouse, the required dose is 0.25 mg.
- Prepare a fresh working solution on the day of injection.
- Example for a 1 mg/mL working solution:
- Take an appropriate volume of the DMSO stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix.
- Finally, add saline to reach the final volume.
- The final concentration of DMSO should be kept low to avoid toxicity.
4. Administration:
- Weigh the mouse to determine the exact volume of the working solution to inject.
- For a 10 mg/kg dose using a 1 mg/mL working solution, a 25g mouse would receive 250 µL.
- Administer the solution via intraperitoneal injection.
- Follow the desired treatment schedule (e.g., daily, every 3 days).
Protocol 2: Subcutaneous (SC) Administration for Huntington's Disease Model [6]
1. Materials:
- This compound
- Vehicle: 75% polyethylene glycol 200 (PEG 200) / 25% sodium acetate (6.25 mM)
- Sterile syringes and needles
- N171-82Q transgenic mice
2. This compound Solution Preparation:
- Dissolve this compound in the PEG 200/sodium acetate vehicle to the desired concentration (e.g., to deliver 10 or 25 mg/kg in a reasonable injection volume).
3. Administration:
- Administer the prepared this compound solution subcutaneously.
- In the cited study, injections were given 3 times per week for 10 weeks, starting at 8 weeks of age.[2][6]
- Control mice should receive an equal volume of the vehicle.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound Action
This compound is a selective inhibitor of HDAC3. By inhibiting HDAC3, it prevents the deacetylation of histones and other proteins, leading to changes in gene expression and cellular function. In the context of neuroprotection and anti-inflammatory effects, this compound has been shown to activate the Nrf2 pathway and inhibit the NF-κB and TLR4/NLRP3 signaling pathways.
Caption: this compound inhibits HDAC3, leading to increased histone acetylation, activation of the Nrf2 antioxidant response, and inhibition of pro-inflammatory pathways like NF-κB and the TLR4/NLRP3 inflammasome, ultimately promoting neuronal protection.
B. Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of a neurological disorder.
Caption: A typical in vivo experimental workflow for testing this compound in mouse models involves model induction, treatment administration, behavioral testing, and subsequent histological and biochemical analyses.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Always consult relevant literature and safety protocols before conducting any experiments.
References
- 1. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 8. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is protective against lipopolysaccharide-induced depressive-like behaviors in mice by inhibiting neuroinflammation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective HDAC3 inhibitor, ameliorates allergic and inflammatory responses in an OVA-induced allergic rhinitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | HDAC | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
Dissolving RGFP966 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of RGFP966, a selective Histone Deacetylase 3 (HDAC3) inhibitor, in cell culture experiments.
Introduction
This compound is a potent and selective inhibitor of HDAC3 with an IC50 value of approximately 80 nM.[1][2][3][4][5][6] It exhibits over 200-fold selectivity for HDAC3 compared to other HDACs, showing no significant inhibition of other HDACs at concentrations up to 15 μM.[1][3][4][5][6][7] this compound is a valuable tool for studying the specific roles of HDAC3 in various biological processes, including gene transcription, cell cycle regulation, apoptosis, and signaling pathways.[6][7][8][9] Due to its hydrophobic nature, proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays.
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥18.12 mg/mL to 100 mM | [1][4][8] |
| 72 mg/mL (198.67 mM) | [7] | |
| 30 mg/mL | [3] | |
| 67 mg/mL (184.88 mM) | [10] | |
| Ethanol (EtOH) | ≥2.94 mg/mL (with ultrasonic) | [8] |
| 30 mg/mL | [3] | |
| < 1 mg/mL (insoluble or slightly soluble) | [10] | |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Water | Insoluble | [7][8] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | ≥ 1 to 4 years | [2][3][7] |
| Stock Solution in DMSO | -20°C | Several months (up to 1 month) | [5][7][8] |
| -80°C | 1 year (up to 6 months) | [5][7] | |
| Aqueous Solutions | Room Temperature | Not recommended for more than one day | [6] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[5][7] Use fresh DMSO, as moisture can reduce the solubility of this compound.[7]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 362.4 g/mol )[1][2][3][4]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.624 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a few minutes.[8]
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5][7][8]
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solution for Cell Culture
This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Determine the final working concentration: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. Typical working concentrations range from the nanomolar to the low micromolar range (e.g., 1 µM to 10 µM).[7][8][9][11][12]
-
Calculate the dilution factor: For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Dilute the stock solution:
-
It is recommended to perform a serial dilution to ensure accurate and homogenous mixing.
-
For a 1:1000 dilution, you can first dilute the 10 mM stock 1:100 in culture medium (e.g., 1 µL of stock in 99 µL of medium) to get an intermediate dilution of 100 µM.
-
Then, dilute this intermediate solution 1:10 in the final volume of culture medium (e.g., 100 µL of the 100 µM solution into 900 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples.
-
Treat the cells: Add the this compound working solution or the vehicle control to your cells and incubate for the desired duration (e.g., 24 to 72 hours).[7][8]
Signaling Pathway
This compound selectively inhibits HDAC3, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of protein acetylation affects various downstream signaling pathways.
Caption: this compound inhibits HDAC3, leading to altered gene expression.
Key Signaling Pathways Modulated by this compound:
-
Histone Acetylation: this compound treatment increases the acetylation of specific histone residues, such as H3K9/K14, H3K27, and H4K5, which can alter chromatin structure and gene transcription.[6][8]
-
NF-κB Pathway: this compound has been shown to attenuate the transcriptional activity of NF-κB p65, leading to anti-inflammatory effects.[5][13]
-
Nrf2 Pathway: this compound can activate the Nrf2 signaling pathway, which is involved in the antioxidant response and cellular protection against oxidative stress.[11][12][14]
-
EGFR Signaling: In some cancer cells, this compound has been found to inhibit the EGFR signaling pathway by repressing EGFR expression and phosphorylation.[9]
Conclusion
This compound is a powerful tool for investigating the biological functions of HDAC3. By following these detailed protocols for its dissolution and application in cell culture, researchers can ensure the generation of accurate and reproducible data. Careful consideration of the appropriate solvent, storage conditions, and working concentrations is paramount for successful experimentation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. tribioscience.com [tribioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. RGFP 966 | Class I HDACs | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for RGFP966 Treatment in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
RGFP966 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a key epigenetic regulator in the central nervous system.[1][2] HDAC3 is involved in the modulation of chromatin structure and gene expression, thereby influencing neuronal function, memory formation, and inflammatory responses.[2][3][4] Inhibition of HDAC3 by this compound has demonstrated significant neuroprotective effects in various models of neurological disorders, making it a valuable tool for research and potential therapeutic development.[3][5][6][7] These application notes provide detailed protocols and quantitative data for the use of this compound in primary neuron cultures.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC3, leading to an increase in the acetylation of histone and non-histone proteins.[4] This "release of the molecular brakes" on gene transcription can modulate various signaling pathways, resulting in neuroprotection, reduced inflammation, and enhanced synaptic plasticity.[4]
Data Presentation
This compound Profile
| Property | Value | Reference |
| Target | Histone Deacetylase 3 (HDAC3) | [1] |
| IC₅₀ | 0.08 µM for HDAC3 | [1] |
| Chemical Formula | C₂₁H₁₉FN₄O | [1] |
| In Vitro Concentration Range | 1 µM - 15 µM | [8] |
| In Vivo Dosage Range | 2 mg/kg - 25 mg/kg | [9][10] |
Effects of this compound on Neuronal Models
| Model System | Treatment | Observed Effects | Reference |
| Primary Cortical Neurons (H₂O₂-induced OS) | 15 µM this compound | Reduced LDH and MDA levels, increased cell viability, attenuated apoptosis, decreased HDAC3 expression, increased Nrf2, HO-1, and NQO1 expression. | [6][8] |
| Primary Hippocampal Neurons | This compound (concentration not specified) | Increased H3K9 acetylation, increased Arc protein levels. | [11] |
| Rat Model of Surgical Brain Injury | 10 mg/kg this compound (i.p.) | Inhibited HDAC3 upregulation, reduced neuronal apoptosis, increased expression of Nrf2, HO-1, and SOD2, decreased cleaved-caspase-3, increased Bcl-2. | [3] |
| Mouse Model of Traumatic Brain Injury | 10 mg/kg this compound (i.p.) | Reduced HDAC3 expression, increased histone acetylation, decreased neuronal loss and apoptosis, enhanced neurological function. | [6] |
| Cuprizone-Induced Demyelination Mouse Model | Not specified | Reduced neuroinflammation, inhibited microglial activation, protected white matter. | [5][12][13] |
| Ischemic Stroke Mouse Model | Not specified | Decreased infarct size, alleviated neurological deficits, inhibited AIM2 inflammasome. | [14] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline and may require optimization based on the specific neuronal population and experimental needs.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Remove the uterine horn and place it in ice-cold dissection medium.
-
Isolate the embryonic brains and dissect the cortical tissue.
-
Mince the tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C for 15-30 minutes.
-
Neutralize the enzyme action with an inhibitor or by washing with culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/laminin coated plates at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol 2: this compound Treatment of Primary Neuron Cultures for Neuroprotection Assay
This protocol describes the application of this compound to primary neurons in a model of oxidative stress.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1) at 7-10 days in vitro (DIV)
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Neurobasal medium
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit)
-
Reagents for immunocytochemistry or Western blotting
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in pre-warmed Neurobasal medium to the final desired concentrations (e.g., 1-15 µM).[8] A vehicle control with the same concentration of DMSO should be prepared.
-
Induce oxidative stress by treating the primary neurons with a pre-determined concentration of H₂O₂ (e.g., 150 µM) for a specified duration (e.g., 24 hours).[8]
-
One hour after H₂O₂ addition, treat the neurons with this compound or vehicle control by adding the diluted compound to the culture medium.[8]
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT assay or quantify lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Perform TUNEL staining or immunocytochemistry for cleaved caspase-3 to assess apoptosis.
-
Western Blotting: Analyze the expression levels of key proteins such as HDAC3, Nrf2, HO-1, Bcl-2, and Bax.[3][6]
-
Visualizations
Signaling Pathways
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and modulation of gene expression, ultimately promoting neuroprotection.
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound in primary neuron cultures subjected to oxidative stress.
References
- 1. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation | Journal of Neuroscience [jneurosci.org]
- 2. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 Inhibitor this compound Modulates Neuronal Memory for Vocal Communication Signals in a Songbird Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RGFP966 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3), in various preclinical models of neurodegenerative diseases. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a brain-penetrant small molecule that selectively inhibits HDAC3, an enzyme implicated in the pathogenesis of several neurodegenerative disorders.[1][2] By inhibiting HDAC3, this compound modulates gene expression, reduces neuroinflammation, mitigates oxidative stress, and promotes neuroprotection, making it a promising candidate for therapeutic intervention in diseases such as Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[3][4][5]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the inhibition of HDAC3. HDAC3 is a key regulator of chromatin structure and gene transcription; its inhibition by this compound leads to histone hyperacetylation and the activation of genes involved in neuronal survival, synaptic plasticity, and memory formation.[6][7] Furthermore, this compound has been shown to influence non-histone protein acetylation, thereby affecting various cellular pathways. Key mechanisms include the activation of the Nrf2 antioxidant pathway and the suppression of pro-inflammatory signaling cascades, such as those involving the NLRP3 and AIM2 inflammasomes.[8][9][10]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC3 [label="HDAC3 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histone_Acetylation [label="Increased Histone\nAcetylation (H3, H4)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotective\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="Antioxidant\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammasome [label="Inflammasome\nInhibition (NLRP3, AIM2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Reduced\nNeuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> HDAC3; HDAC3 -> Histone_Acetylation; Histone_Acetylation -> Gene_Expression; Gene_Expression -> Neuroprotection; HDAC3 -> Nrf2; Nrf2 -> Antioxidant; Antioxidant -> Neuroprotection; HDAC3 -> Inflammasome; Inflammasome -> Neuroinflammation; Neuroinflammation -> Neuroprotection; }
Figure 1: Simplified signaling pathway of this compound's neuroprotective effects.
Huntington's Disease (HD)
In preclinical models of Huntington's disease, this compound has demonstrated significant therapeutic potential by improving motor function, mitigating neurodegeneration, and correcting transcriptional dysregulation.
Quantitative Data Summary
| Model | Dosing Regimen | Key Findings | Reference(s) |
| N171-82Q Transgenic Mice | 10 and 25 mg/kg, s.c., daily for 12 weeks | Improved rotarod performance and open field activity. Prevented striatal volume decline (25 mg/kg). Altered expression of immune-related genes, including macrophage migration inhibitory factor (Mif). | [11][12] |
| HdhQ7/Q111 Knock-in Mice | 50 mg/kg, s.c., 3 times/week from 3 to 6.5 months | Prevented corticostriatal-dependent motor learning deficits. | [13] |
| HdhQ111 Knock-in Mice | 10 µM and 1 µM in striatal cells | Increased histone H3K9 acetylation. Increased protein levels of Arc. | [14] |
Experimental Protocols
In Vivo Administration in N171-82Q HD Mice
-
Animal Model: N171-82Q transgenic mice and wild-type littermates.
-
This compound Preparation: Dissolve this compound in a vehicle suitable for subcutaneous (s.c.) injection (e.g., 1% DMSO in saline).
-
Dosing: Administer this compound at 10 or 25 mg/kg body weight via s.c. injection daily for a period of 12 weeks, beginning at 8 weeks of age.[12]
-
Behavioral Testing:
-
Neuroanatomical Analysis:
-
At the end of the treatment period, perfuse mice and collect brains.
-
Perform histological staining (e.g., Nissl) on brain sections.
-
Quantify striatal volume to assess neuroprotection.[11]
-
-
Gene Expression Analysis:
-
Isolate RNA from striatal tissue.
-
Perform quantitative PCR (qPCR) to measure the expression of immune-related genes.[11]
-
Start [label="Start: 8-week-old\nN171-82Q mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily s.c. injection of this compound\n(10 or 25 mg/kg) or Vehicle\nfor 12 weeks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavior [label="Behavioral Testing\n(Rotarod at 12 wks, Open Field at 14 wks)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint: 20 weeks of age", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Tissue Collection and Analysis\n(Striatal Volume, Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Treatment; Treatment -> Behavior; Behavior -> Endpoint; Endpoint -> Analysis; }
Figure 2: Experimental workflow for this compound in a Huntington's disease mouse model.
Alzheimer's Disease (AD)
This compound has shown promise in Alzheimer's disease models by reducing key pathological hallmarks and improving cognitive function.
Quantitative Data Summary
| Model | Dosing Regimen | Key Findings | Reference(s) |
| 3xTg-AD Mice | 3 and 10 mg/kg, i.p., daily | Reversed pathological tau phosphorylation (Thr181, Ser202, Ser396). Decreased brain Aβ1-42 levels. Improved spatial learning and memory (Y-maze and novel object recognition). | [4][15] |
| HEK/APPsw Cells | 1, 3, and 10 µM for 48 hours | Decreased HDAC3 activity by ~66% at 10 µM. Increased histone H4K12 acetylation. Reduced Aβ1-42 accumulation. | [4][16] |
Experimental Protocols
In Vivo Administration in 3xTg-AD Mice
-
Animal Model: Triple transgenic (3xTg-AD) mice.
-
This compound Preparation: Dissolve this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Dosing: Administer this compound at 3 or 10 mg/kg body weight via i.p. injection daily.[4]
-
Cognitive Testing:
-
Biochemical Analysis:
In Vitro Application in HEK/APPsw Cells
-
Cell Line: HEK-293 cells overexpressing APP with the Swedish mutation (HEK/APPsw).
-
This compound Treatment: Treat cells with 1, 3, or 10 µM this compound for 48 hours.[4]
-
Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo) to assess cytotoxicity.[16]
-
HDAC Activity Assay: Measure HDAC3 activity in cell lysates.[4]
-
Western Blotting: Analyze protein levels of acetylated histones (e.g., H4K12ac) and Aβ1-42.[4]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC3_Inhibition [label="HDAC3 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau_Pathology [label="Reduced Tau\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta_Pathology [label="Reduced Aβ1-42\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; Cognitive_Improvement [label="Improved Learning\nand Memory", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> HDAC3_Inhibition; HDAC3_Inhibition -> Tau_Pathology; HDAC3_Inhibition -> Abeta_Pathology; Tau_Pathology -> Cognitive_Improvement; Abeta_Pathology -> Cognitive_Improvement; }
Figure 3: Logical relationship of this compound's effects in Alzheimer's disease models.
Amyotrophic Lateral Sclerosis (ALS)
Preliminary studies suggest that this compound may have a therapeutic role in ALS by modulating the localization of FUS, a protein implicated in the disease.
Quantitative Data Summary
| Model | Dosing Regimen | Key Findings | Reference(s) |
| FUS-ALS Cellular Models | Not specified | Preserved the nuclear localization of mutant FUS. | [5][17] |
Experimental Protocols
In Vitro Application in FUS-ALS Cellular Models
-
Cell Model: Motor neurons or other relevant cell types expressing mutant FUS (e.g., FUSR521H).[17]
-
This compound Treatment: Treat cells with this compound (specific concentration to be optimized).
-
Immunofluorescence and Microscopy:
-
Fix and permeabilize cells.
-
Stain for FUS protein and a nuclear marker (e.g., DAPI).
-
Visualize and quantify the subcellular localization of FUS (nuclear vs. cytoplasmic).[5]
-
General Considerations and Future Directions
The presented data and protocols highlight the potential of this compound as a therapeutic agent for neurodegenerative diseases. Further research is warranted to explore its efficacy in other models, such as those for Parkinson's disease, and to elucidate the full spectrum of its molecular mechanisms.[18] Long-term safety and efficacy studies are also crucial next steps in the translational path for this compound. The optimization of dosing regimens and the identification of responsive patient populations will be key for its successful clinical development. The ability of this compound to cross the blood-brain barrier and engage its target in the CNS has been demonstrated, supporting its potential for treating neurological disorders.[6][19]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Histone deacetylase-3: Friend and foe of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Therapeutic Role of HDAC Inhibitors in FUS-ALS [frontiersin.org]
- 6. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation | Journal of Neuroscience [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 14. A selective inhibitor of histone deacetylase 3 prevents cognitive deficits and suppresses striatal CAG repeat expansions in Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Opportunities for histone deacetylase inhibition in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 19. pubs.acs.org [pubs.acs.org]
RGFP966: A Promising Therapeutic Agent for Traumatic Brain Injury
Application Notes and Protocols for Preclinical Research
Introduction
Traumatic Brain Injury (TBI) is a significant cause of disability and death worldwide, with a complex pathophysiology involving primary mechanical injury followed by a cascade of secondary injury mechanisms. These secondary processes, including oxidative stress, neuroinflammation, and neuronal apoptosis, present key targets for therapeutic intervention. RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3), has emerged as a promising neuroprotective agent in preclinical models of TBI. By modulating gene expression through epigenetic mechanisms, this compound has been shown to attenuate the deleterious effects of secondary brain injury.[1][2][3][4][5]
These application notes provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. They include detailed experimental protocols based on published preclinical studies, a summary of quantitative data, and visualizations of the key signaling pathways involved in its therapeutic effects.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the inhibition of HDAC3.[1][5] This inhibition leads to an increase in histone acetylation, altering chromatin structure and promoting the transcription of genes involved in antioxidant and anti-inflammatory responses.[1] Two major signaling pathways have been identified as being modulated by this compound in the context of TBI:
-
Activation of the Nrf2 Pathway: this compound treatment upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2][3][4] Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), leading to the transcription of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2).[6][7] This enhances the cellular defense against oxidative stress, a key contributor to secondary brain injury.[6]
-
Inhibition of the NF-κB/NLRP3/GSDMD Pathway: this compound has been shown to suppress the activation of the pro-inflammatory NF-κB pathway.[8] This, in turn, inhibits the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response that can be detrimental in the context of TBI.[1][2][4] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines like IL-1β and IL-18 and mitigates pyroptosis, a form of inflammatory cell death.[8]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in TBI models.
| Parameter | TBI + Vehicle Group | TBI + this compound Group (10 mg/kg) | Reference |
| Modified Neurological Severity Score (mNSS) | 9.83 ± 0.75 | 7.42 ± 0.67 | [8] |
| Brain Water Content (%) | 81.5 ± 0.8 | 79.2 ± 0.7 | [8] |
| GSDMD-N Protein Expression (relative to β-actin) | 0.71 ± 0.03 | 0.52 ± 0.01 | [8] |
| Caspase-1 Protein Expression (relative to β-actin) | 0.58 ± 0.04 | 0.40 ± 0.03 | [8] |
Table 1: Neurobehavioral and Physiological Outcomes in a Rat Model of TBI.
| Parameter | Effect of this compound Treatment | Reference |
| HDAC3 Expression | Decreased | [1][9] |
| Histone H3 and H4 Acetylation | Increased | [1] |
| Nrf2 Nuclear Translocation | Increased | [1][5] |
| HO-1 and NQO1 Expression | Increased | [1] |
| Neuronal Apoptosis (TUNEL staining) | Decreased | [1][4] |
| BCL-2/BAX Ratio | Increased | [4] |
| HMGB1 and TLR4 Expression | Decreased | [1][2] |
| NLRP3 Inflammasome Activation | Inhibited | [1][2][4] |
| Serum IL-1β, IL-18, and TNF-α | Decreased | [8] |
Table 2: Molecular and Cellular Effects of this compound in TBI Models.
Experimental Protocols
In Vivo Traumatic Brain Injury Model
Objective: To induce a controlled cortical impact injury in rats to model TBI.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or sodium pentobarbital)
-
Stereotaxic frame
-
Cortical impactor device
-
Surgical instruments
-
Bone wax
-
Sutures
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., right parietal cortex).
-
Position the impactor tip perpendicular to the cortical surface.
-
Induce the injury using the cortical impactor with defined parameters (e.g., velocity, depth, and dwell time).
-
Control any bleeding with bone wax.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring.
This compound Administration
Objective: To administer this compound to the TBI model animals.
Materials:
-
This compound (e.g., from Selleck Chemicals)
-
Vehicle (e.g., 10% DMSO in corn oil or 1% DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle. A common dose used in rat models is 10 mg/kg.[1][8][9]
-
Administer the this compound solution or vehicle control via intraperitoneal injection at a specified time point post-TBI (e.g., 30 minutes after injury).[8][9]
-
Continue administration as required by the experimental design (e.g., once or twice daily for a set number of days).[8]
Neurological Function Assessment
Objective: To evaluate the effect of this compound on neurological deficits post-TBI.
Method: Modified Neurological Severity Score (mNSS)
Protocol:
-
The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions.
-
Tests include tasks such as raising the rat by the tail (to observe flexion), placing the rat on a flat surface (to observe posture and gait), and assessing reflexes.
-
A score is assigned based on the animal's performance in each task, with a higher score indicating greater neurological impairment.
-
Assessments are typically performed at various time points post-TBI (e.g., 1, 3, 5, and 7 days).
Histological and Molecular Analyses
Objective: To assess the cellular and molecular effects of this compound on the injured brain tissue.
Protocols:
-
Western Blotting:
-
Euthanize the animals at the desired time point and dissect the brain.
-
Isolate the peri-contusional cortex.
-
Homogenize the tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., HDAC3, Nrf2, NLRP3, Caspase-1, GSDMD-N, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
TUNEL Staining:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde.
-
Cryoprotect the brain in sucrose solutions.
-
Cut coronal sections using a cryostat.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect apoptotic cells.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Image the sections using a fluorescence microscope.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect blood samples from the animals.
-
Separate the serum by centrifugation.
-
Use commercial ELISA kits to measure the concentrations of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in the serum according to the manufacturer's protocols.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in Traumatic Brain Injury.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Caption: this compound-mediated inhibition of the NLRP3 inflammasome pathway.
References
- 1. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Inhibition of HDAC3 induces neuroprotection by activating the Npas4 signaling pathway following surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966 in Cancer Cell Line Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RGFP966, a selective Histone Deacetylase 3 (HDAC3) inhibitor, in cancer cell line proliferation assays. This document includes detailed protocols for cell viability assessment, quantitative data on the compound's efficacy in various cancer models, and visualizations of the key signaling pathways involved.
Introduction
This compound is a potent and highly selective inhibitor of HDAC3, an enzyme frequently dysregulated in various malignancies.[1][2] HDAC3 plays a crucial role in the epigenetic regulation of gene expression, and its inhibition has emerged as a promising therapeutic strategy in oncology. This compound has been shown to impede the proliferation of numerous cancer cell lines, induce apoptosis, and cause cell cycle arrest, making it a valuable tool for cancer research and drug development.[3] This document outlines its application in in vitro proliferation assays and details the underlying molecular mechanisms.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50) values for both the target enzyme and various cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC3
| Target | IC50 (nM) | Reference |
| HDAC3 | 80 | [1][2][4] |
Table 2: Anti-proliferative Effects of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Endpoint | Result | Concentration | Incubation Time | Reference |
| Hepatocellular Carcinoma | PLC/PRF/5 | MTS | Proliferation Inhibition | Significant Inhibition | 10 µM | 48h | [3] |
| Hepatocellular Carcinoma | Huh7 | MTS | Proliferation Inhibition | Slight Inhibition | 25 µM (maximum suppression) | 48h | [3] |
| Hepatocellular Carcinoma | HepG2 | MTS | Proliferation Inhibition | Slight Inhibition | 25 µM (maximum suppression) | 48h | [3] |
| T-cell Lymphoma | Hut78 | Proliferation Assay | Growth Inhibition | Sensitive | 10 µM | 72h | [1] |
| T-cell Lymphoma | HH | Proliferation Assay | Growth Inhibition | Sensitive | 10 µM | 72h | [1] |
| Erythroleukemia | HEL | CCK-8 | IC50 | 1.64 µM | 48h | [4] | |
| Diffuse Large B-cell Lymphoma | SUDHL6, OCILY1, OCILy10, OCILy3 | Proliferation Assay | Proliferation Suppression | Dose-dependent | Not specified | Not specified | [5] |
| Bladder Cancer | VM-CUB1 | Not specified | IC50 | > 20 µM | Not specified | Not specified |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell proliferation, survival, and differentiation.
EGFR Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), this compound has been shown to suppress tumor growth and migration by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][6] Inhibition of HDAC3 by this compound leads to a reduction in both the expression and phosphorylation of EGFR, a receptor tyrosine kinase that, when activated, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[6][7][8][9][10]
TGF-β Signaling Pathway in Glioma Stem Cells
In glioma stem cells (GSCs), this compound promotes differentiation by blocking the Transforming Growth Factor-beta (TGF-β) signaling pathway. HDAC3 inhibition by this compound leads to increased acetylation of SMAD7, a key inhibitory protein in the TGF-β pathway.[11][12] Acetylation of SMAD7 protects it from ubiquitination and subsequent degradation, allowing it to antagonize TGF-β signaling, which is essential for maintaining the stemness of GSCs.[11][12]
Experimental Protocols
Cell Proliferation Assay (MTT/MTS-Based)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of adherent cancer cell lines using a tetrazolium-based colorimetric assay (e.g., MTT or MTS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT/MTS Assay:
-
After the incubation period, add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
For MTT assay: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
For MTS assay: The formazan product is soluble in the culture medium, so no solubilization step is required.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of HDAC3 in cancer biology. Its ability to inhibit cancer cell proliferation through the modulation of critical signaling pathways like EGFR and TGF-β underscores its therapeutic potential. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their in vitro studies. Careful optimization of experimental conditions, such as cell density and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
- 3. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential role of epidermal growth factor receptors (EGFR) signaling in the pathogenesis and management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. The role of EGF-EGFR signalling pathway in hepatocellular carcinoma inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The balance between acetylation and deacetylation controls Smad7 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
Application Notes and Protocols: Anti-inflammatory Effects of RGFP966 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has demonstrated significant anti-inflammatory properties in macrophages. By targeting HDAC3, this compound modulates key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators and a potential shift towards an anti-inflammatory macrophage phenotype. These characteristics make this compound a valuable tool for research into inflammatory diseases and a potential candidate for therapeutic development.
These application notes provide a summary of the quantitative effects of this compound on macrophages, detailed protocols for key experimental procedures, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Inhibition of HDAC3 and Attenuation of NF-κB Signaling
This compound exerts its anti-inflammatory effects primarily through the selective inhibition of HDAC3. In macrophages, the activation of the NF-κB signaling pathway is a central event in the inflammatory response. This compound has been shown to attenuate the transcriptional activity of the NF-κB p65 subunit.[1][2] This inhibition of NF-κB p65 activity leads to the downregulation of various pro-inflammatory genes.[1][3] Interestingly, studies have indicated that this compound's impact on NF-κB p65 transcriptional activity may occur without altering the acetylation status of p65 itself, suggesting a mechanism that involves the inhibition of HDAC3's enzymatic activity rather than its direct deacetylation of p65.[1][2]
Caption: this compound inhibits HDAC3, attenuating NF-κB p65 activity and reducing pro-inflammatory gene expression.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on gene expression and cytokine secretion in various macrophage models.
Table 1: Effect of this compound on Pro-inflammatory Gene and Protein Expression in Macrophages
| Target | Macrophage Model | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-1β (gene) | RAW 264.7 | LPS/IFNγ | 1 µM | Significant downregulation | [1] |
| IL-6 (gene) | RAW 264.7 | LPS/IFNγ | 1 µM | Significant downregulation | [1] |
| IL-12b (gene) | RAW 264.7 | LPS/IFNγ | 1 µM | Significant downregulation | [1] |
| TNF-α (gene) | RAW 264.7 | LPS/IFNγ | 1 µM | No significant change | [1] |
| iNOS (gene) | RAW 264.7 | LPS/IFNγ | 1 µM | No significant change | [1] |
| IL-6 (protein) | Human MDMs | Mtb infection | 0.2-25 µM | Decreased secretion | [4][5] |
| TNF-α (protein) | Human MDMs | Mtb infection | 0.2-25 µM | Decreased secretion | [4][5] |
| IL-1β (protein) | Human MDMs | Mtb infection | 25 µM | Increased secretion | [4] |
| IL-6 (protein) | BMDMs | MSU crystals | Not specified | Inhibition of production | [6] |
| TNF-α (protein) | BMDMs | MSU crystals | Not specified | Inhibition of production | [6] |
| IL-6 (protein) | M1 Macrophages | LPS | 5 µM, 10 µM | Reduced production | [7][8] |
Table 2: Effect of this compound on Anti-inflammatory Gene Expression in Macrophages
| Target | Macrophage Model | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-10 (gene) | Mouse PCLS | LPS/IFNγ | Not specified | 2-fold upregulation | [3] |
| Arg-1 (gene) | M2 Macrophages | IL-4 | 5 µM, 10 µM | Increased expression | [7][8] |
| Ym1 (gene) | M2 Macrophages | IL-4 | 5 µM, 10 µM | Increased expression | [7][8] |
| Fizz1 (gene) | Mouse PCLS | LPS/IFNγ | Not specified | Upregulation | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory effects of this compound on macrophages.
Caption: A typical experimental workflow for studying the effects of this compound on polarized macrophages.
Macrophage Cell Culture and Polarization
1.1. RAW 264.7 Macrophage Culture
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
1.2. Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into macrophages.
1.3. Macrophage Polarization
-
M1 (Pro-inflammatory) Polarization: Treat macrophages with 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFNγ) for 24 hours.
-
M2 (Anti-inflammatory) Polarization: Treat macrophages with 20 ng/mL Interleukin-4 (IL-4) and 20 ng/mL Interleukin-13 (IL-13) for 24 hours.
This compound Treatment and Inflammatory Stimulation
-
Seed macrophages in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for viability/ELISA).
-
Pre-treat the cells with the desired concentration of this compound (typically 1-10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Following pre-treatment, add the inflammatory stimulus (e.g., 100 ng/mL LPS) to the media containing this compound.
-
Incubate for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured.
RNA Isolation and Quantitative PCR (qPCR)
-
RNA Isolation:
-
Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., Il6, Tnf, Il1b, Arg1) and a reference gene (e.g., Gapdh), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Western Blot for NF-κB p65
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total NF-κB p65 or phosphorylated NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Sample Collection: Collect the cell culture supernatant after treatment and centrifuge to remove any cellular debris.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Wash the plate.
-
Add standards and samples (culture supernatants) to the wells and incubate for 2 hours.
-
Wash the plate.
-
Add a detection antibody conjugated to biotin and incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Conclusion
This compound is a potent and selective HDAC3 inhibitor with well-documented anti-inflammatory effects in macrophages. Its ability to suppress the production of pro-inflammatory cytokines and promote an anti-inflammatory phenotype makes it an invaluable research tool for dissecting the role of HDAC3 in inflammation. The protocols outlined in these notes provide a framework for investigating the cellular and molecular effects of this compound, aiding in the exploration of its therapeutic potential for a range of inflammatory conditions.
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 Inhibition Promotes Alternative Activation of Macrophages but Does Not Affect Functional Recovery after Spinal Cord Injury [en-journal.org]
- 3. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC3 Inhibition Promotes Alternative Activation of Macrophages but Does Not Affect Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
RGFP966: Application Notes and Protocols for Studying Learning and Memory Consolidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of RGFP966, a selective histone deacetylase 3 (HDAC3) inhibitor, and its application in the study of learning and memory consolidation. Detailed protocols for key behavioral assays are provided to facilitate the use of this compound as a tool to investigate the epigenetic mechanisms underlying cognitive processes.
Introduction
This compound is a potent and selective inhibitor of HDAC3, a key epigenetic regulator involved in the negative control of gene transcription.[1][2] By inhibiting HDAC3, this compound promotes histone acetylation, leading to a more open chromatin structure that facilitates the expression of genes crucial for synaptic plasticity and long-term memory formation.[3][4][5] Studies have demonstrated that this compound can enhance memory consolidation in various learning paradigms, making it a valuable pharmacological tool for neuroscience research and a potential therapeutic candidate for cognitive disorders.[6][7]
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC3.[1] HDAC3 is a member of the Class I histone deacetylases and is highly expressed in the brain.[5] It is a component of a large corepressor complex that includes NCoR/SMRT. This complex is recruited to specific gene promoters, where HDAC3 removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression.[2] By blocking HDAC3, this compound prevents the deacetylation of histones, particularly at lysine residues such as H4K8 and H3K14, thereby promoting the expression of memory-associated genes like c-fos and Nr4a2.[2][7] This enhancement of gene expression is thought to underlie the observed improvements in synaptic plasticity and memory consolidation.[2][3]
Data Presentation
This compound Properties and In Vivo Efficacy
| Parameter | Value | Reference |
| Target | Histone Deacetylase 3 (HDAC3) | [1] |
| IC₅₀ (HDAC3) | 0.08 µM (80 nM) | [1] |
| Selectivity | No significant inhibition of other HDACs at concentrations up to 15 µM | [1] |
| Effective In Vivo Dose | 10 mg/kg (subcutaneous or intraperitoneal) | [1][7][8] |
| Administration Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [1][8] |
| Brain Penetrance | Crosses the blood-brain barrier | [1] |
| Brain Cmax (10 mg/kg, s.c. in mice) | ~1.25 µg/g (~3.15 µM) at 30 minutes | [7] |
| Brain/Plasma Ratio | ~0.45 | [7] |
Behavioral Effects of this compound in Learning and Memory Paradigms
| Behavioral Task | Animal Model | This compound Treatment | Key Findings | Reference |
| Auditory Fear Conditioning | Rat | 10 mg/kg, s.c., post-training | Enhanced memory specificity and plasticity in the primary auditory cortex. | [1] |
| Cued Fear Extinction | Mouse | 10 mg/kg, i.p., post-extinction training | Did not significantly enhance consolidation of cued fear extinction. | [9] |
| Object Location Memory | Mouse | 10 mg/kg, s.c., post-training | Enhanced long-term memory persistence. | [6] |
| Cocaine-Seeking Behavior Extinction | Mouse | 10 mg/kg, s.c., post-extinction session | Facilitated extinction of cocaine-seeking behavior. | [7] |
| Synaptic Plasticity (Late-LTP) | Aged Rat Hippocampal Slices | 10 µM, bath application | Augmented late-LTP and re-established synaptic tagging and capture. | [10] |
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium acetate solution
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles
Preparation of this compound for In Vivo Administration (10 mg/kg):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For subcutaneous (s.c.) or intraperitoneal (i.p.) injection, the final injection volume is typically 10 mL/kg.
-
The vehicle solution often consists of a mixture of DMSO, HP-β-CD, and a buffer like sodium acetate to improve solubility and stability. A common vehicle is <10% DMSO in a solution of HP-β-CD and sodium acetate.[8] Alternatively, a simpler vehicle of DMSO diluted in sterile saline can be used, ensuring the final DMSO concentration is low (e.g., <10%).
-
On the day of the experiment, dilute the this compound stock solution with the vehicle to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg injection volume).
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
Administer the prepared this compound solution or vehicle control to the animals at the specified time point relative to the behavioral training.
Protocol 1: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[11]
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is easy to clean.[12]
-
A set of three distinct objects that are similar in size, cannot be easily displaced by the animal, and do not have intrinsic rewarding or aversive properties.
Procedure:
-
Habituation (Day 1):
-
Training/Familiarization (Day 2):
-
Place two identical objects (A and A) in opposite, counterbalanced corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.[13]
-
Record the time spent exploring each object. Exploration is defined as the nose being oriented toward the object within a 2 cm distance.
-
Return the mouse to its home cage.
-
-
This compound Administration:
-
Immediately after the training session, administer this compound (10 mg/kg) or vehicle via s.c. or i.p. injection.
-
-
Testing (24 hours after training):
-
Replace one of the familiar objects with a novel object (B), so the arena contains one familiar object (A) and one novel object (B).
-
Place the mouse back into the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Protocol 2: Morris Water Maze (MWM) Test
The MWM is a test of hippocampal-dependent spatial learning and memory.[15]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water (22-25°C) made opaque with non-toxic white paint or non-fat milk powder.[16]
-
An escape platform (10 cm in diameter) submerged 1-1.5 cm below the water surface.[16]
-
Various distal visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.[16]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the time limit, guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval is typically 30-60 minutes.
-
-
This compound Administration:
-
Administer this compound (10 mg/kg) or vehicle (s.c. or i.p.) immediately after the last training trial on each day of the acquisition phase.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.[16]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant. A preference for the target quadrant indicates spatial memory retention.
Protocol 3: Cued Fear Conditioning
This paradigm assesses associative learning and memory by pairing a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a footshock).[17]
Apparatus:
-
A fear conditioning chamber with a grid floor connected to a shock generator.
-
A sound generator to deliver the auditory cue (CS).
-
A video camera to record the animal's behavior.
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow for a 2-4 minute acclimation period.[17]
-
Present the CS (e.g., a 30-second, 80 dB tone).
-
During the final 2 seconds of the CS, deliver the US (e.g., a 0.5-0.7 mA footshock).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 3-5 times) with an inter-trial interval of 1-2 minutes.
-
Leave the mouse in the chamber for an additional 1-2 minutes after the last pairing.
-
-
This compound Administration:
-
Administer this compound (10 mg/kg) or vehicle (s.c. or i.p.) immediately following the conditioning session.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Measure freezing behavior (the complete absence of movement except for respiration).
-
-
Cued Fear Test (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
Allow for a 2-3 minute acclimation period.
-
Present the CS (tone) for 2-3 minutes without the US.
-
Measure freezing behavior before, during, and after the CS presentation.
-
Data Analysis:
-
Calculate the percentage of time spent freezing during each phase of the testing.
-
Increased freezing in the original context indicates contextual fear memory.
-
Increased freezing during the presentation of the cue in the novel context indicates cued fear memory.
Mandatory Visualizations
Caption: Mechanism of action of this compound in promoting memory consolidation.
Caption: General experimental workflow for studying this compound's effect on memory.
References
- 1. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase-3: Friend and foe of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC3 Is a Critical Negative Regulator of Long-Term Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological HDAC3 inhibition alters memory updating in young and old male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a histone deacetylase 3 inhibitor on extinction and reinstatement of cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Class I HDAC inhibitor RGFP963 enhances consolidation of cued fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase 3 inhibition re-establishes synaptic tagging and capture in aging through the activation of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Troubleshooting & Optimization
Technical Support Center: RGFP966 In Vivo Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective HDAC3 inhibitor, RGFP966, in in vivo studies. Our goal is to address common challenges and provide clear guidance for optimizing experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of histone deacetylase 3 (HDAC3).[1][2][3] HDAC3 is a class I HDAC that plays a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[4][5] Inhibition of HDAC3 by this compound leads to an increase in histone acetylation, which can alter gene transcription and has been shown to have anti-inflammatory and neuroprotective effects.[4][5][6][7] For instance, this compound has been demonstrated to attenuate NF-κB p65 transcriptional activity and activate the Nrf2 pathway.[4][5][6]
Q2: What is a typical starting dose for this compound in vivo?
A2: A common starting dose for this compound in rodents is 10 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][4][5] However, effective doses have been reported in the range of 2-10 mg/kg.[8] The optimal dose will depend on the animal model, the specific research question, and the desired therapeutic effect. A dose-response study is highly recommended to determine the most effective concentration for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. A common method for preparation involves first dissolving it in a small amount of dimethyl sulfoxide (DMSO) and then diluting it with a vehicle such as polyethylene glycol (e.g., PEG300 or PEG400) and saline or a sodium acetate solution.[2][9] One reported formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] Another study used a vehicle of 75% polyethylene glycol 200 and 25% sodium acetate (6.25 mM).[2] For intravitreal injections, this compound has been dissolved in hydroxypropyl-β-cyclodextrin (HPβCD).[8]
Q4: What are the potential side effects or toxicity of this compound?
A4: At commonly used therapeutic doses (e.g., 10 mg/kg daily for 14 days), studies have reported no significant toxic or antiproliferative effects in off-target tissues in mice.[8] However, as with any compound, toxicity can be dose-dependent. It is crucial to monitor animals for any adverse effects, especially when using higher concentrations or longer treatment durations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor compound solubility or precipitation | This compound has low aqueous solubility. The chosen vehicle may not be optimal. | Ensure the initial stock is fully dissolved in DMSO before adding other vehicle components.[9] Consider using a co-solvent system like DMSO/PEG/saline.[9][10] Gentle warming and sonication can aid dissolution, but verify compound stability under these conditions.[9] For highly lipophilic compounds, an oil-based vehicle might be an alternative.[9] |
| Lack of efficacy or desired biological effect | The administered dose may be too low. The route or frequency of administration may not be optimal for the target tissue. | Conduct a dose-response study to determine the optimal concentration.[8] Consider the pharmacokinetic profile of this compound; it has been shown to penetrate the blood-brain barrier with peak concentrations in the retina observed within 1 hour of IP injection.[8][11] Adjust the dosing frequency based on the desired duration of target engagement.[8] |
| Observed toxicity or adverse events in animals | The administered dose may be too high. The vehicle itself may be causing adverse effects. | Reduce the dose of this compound. Administer a vehicle-only control group to rule out vehicle-induced toxicity. Carefully observe animals for signs of distress. |
Quantitative Data Summary
Table 1: this compound In Vivo Dosages and Administration Routes
| Animal Model | Dose Range | Route of Administration | Frequency | Reference |
| Mouse (Optic Nerve Crush) | 2-10 mg/kg | Intraperitoneal (IP) | Daily or every 3 days | [8] |
| Mouse (Optic Nerve Crush) | 1-10 µM | Intravitreal | Single injection | [8] |
| Rat (Traumatic Brain Injury) | 10 mg/kg | Intraperitoneal (IP) | Twice daily | [4][5] |
| Rat (Surgical Brain Injury) | 10 mg/kg | Intraperitoneal (IP) | 6h before and after injury | [12] |
| Mouse (Huntington's Disease Model) | 10 mg/kg | Not specified | Not specified | [2] |
| Rat (Auditory Conditioning) | 10 mg/kg | Subcutaneous (s.c.) | Post-training | [11] |
| Mouse (Allergic Rhinitis) | Not specified | Not specified | Not specified | [3] |
| Mouse (Diabetic Retinopathy) | 10 mg/kg | Intraperitoneal (IP) | Every 3 days for 12 weeks | [7] |
| Mouse (db/db) | 10 mg/kg | Subcutaneous (s.c.) | Every other day for 10 weeks | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, you would need a 2.5 mg/mL solution.
-
Prepare the vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add the PEG300 and Tween 80 to the DMSO/RGFP966 solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
If necessary, gently warm the solution or sonicate to aid dissolution.
-
Visually inspect the solution for any precipitates before administration.
Visualizations
Caption: Simplified signaling pathway of HDAC3 in inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective HDAC3 inhibitor, ameliorates allergic and inflammatory responses in an OVA-induced allergic rhinitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | HDAC | TargetMol [targetmol.com]
- 11. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966 Animal Model Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective HDAC3 inhibitor, RGFP966, in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, providing direct solutions and detailed protocols.
Question: I am observing precipitation of this compound in my vehicle solution upon storage. How can I improve its solubility and stability?
Answer:
This compound is known for its limited solubility in aqueous solutions.[1] To ensure consistent and effective delivery, it is crucial to prepare the formulation correctly and use it promptly.
-
Recommended Solvents: this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in these solvents.[1] For in vivo applications, a stock solution in DMSO is typically prepared first.[2]
-
Vehicle Preparation: For administration to animals, the DMSO stock solution must be diluted in a suitable vehicle. It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] Formulations should be prepared fresh before each use.
-
Commonly Used Vehicles for In Vivo Delivery:
-
For Intraperitoneal (IP) and Subcutaneous (SC) Injection: A common vehicle consists of DMSO, PEG300, Tween 80, and saline. A typical preparation involves adding the this compound DMSO stock solution to PEG300, mixing until clear, then adding Tween 80 and finally saline.[3] Sonication can be used to aid dissolution if precipitation occurs.[4] Another option is to dilute the DMSO stock in corn oil.[3]
-
For In Vitro to In Vivo Correlation: In some studies, for in vivo experiments, this compound is dissolved in a 1% DMSO stock solution for intraperitoneal administration.[5]
-
-
Storage: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C for long-term stability.[4]
Question: My results with this compound are inconsistent across different animals. What are the potential causes and how can I mitigate this?
Answer:
Inconsistent results can stem from several factors, from drug preparation to animal handling. Here are key areas to review:
-
Drug Formulation and Administration:
-
Fresh Preparations: As mentioned, always prepare the this compound formulation fresh before each experiment to avoid degradation or precipitation.
-
Accurate Dosing: Ensure accurate calculation of the dose based on the animal's body weight. For example, a 23.6 g mouse receiving a 10 mg/kg dose would be injected with 236 μL of a 1 mg/mL stock solution.[6]
-
Consistent Administration Route: The route of administration (e.g., intraperitoneal, subcutaneous) significantly impacts pharmacokinetics. Ensure the same route is used consistently for all animals within a study group.
-
-
Pharmacokinetics:
-
Rapid Decline: this compound can have a rapid decline in bioavailability. Studies have shown that its concentration in tissues like the retina peaks within an hour of IP injection and then decreases quickly.[6]
-
Dosing Frequency: A single dose may only have a transient effect.[6] Depending on the experimental endpoint, repeated dosing may be necessary to maintain therapeutic levels. Dosing schedules can range from twice daily to every 3 or 7 days.[5][6]
-
-
Animal-Specific Factors:
-
Health Status: Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Underlying health issues can affect drug metabolism and response.
-
Stress: Stress from handling and injection can influence physiological responses. Handle animals gently and consistently.
-
Question: I am concerned about potential off-target effects of this compound. What is known about its selectivity and potential for toxicity?
Answer:
This compound is a highly selective inhibitor of HDAC3.
-
Selectivity: It has an IC50 of 80 nM for HDAC3 and shows no significant inhibition of other HDACs at concentrations up to 15 µM.[2][7] This high selectivity minimizes the likelihood of off-target effects related to the inhibition of other HDAC isoforms.
-
Toxicity:
-
In Vitro: this compound did not show cytotoxicity in cell viability assays at concentrations up to 10 μM.[8]
-
In Vivo: Studies involving daily systemic administration of 10 mg/kg this compound for 14 days in mice did not show gross toxicity in various bodily tissues, including the brain, and did not affect mucosal cell proliferation in the small intestine.[6] However, as with any compound, it is crucial to monitor animals for any signs of adverse effects during the treatment period.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone deacetylase 3 (HDAC3). HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression.[9] By inhibiting HDAC3, this compound can modulate various signaling pathways involved in inflammation, oxidative stress, and neuronal function.[10][11]
Q2: Which signaling pathways are modulated by this compound?
This compound has been shown to modulate several key signaling pathways:
-
NF-κB Pathway: this compound can attenuate the transcriptional activity of NF-κB p65, a key regulator of inflammation.[10][12]
-
Nrf2 Pathway: It can promote the nuclear translocation of Nrf2, which activates downstream antioxidant enzymes and helps mitigate oxidative stress.[5][11]
-
EGFR Pathway: In some cancer cells, this compound has been shown to repress the expression and phosphorylation of the epidermal growth factor receptor (EGFR).[13]
-
Notch Signaling: HDAC3, the target of this compound, acts as a positive regulator in Notch signaling.[14]
Q3: What are the typical dosages of this compound used in animal models?
Dosages can vary depending on the animal model and the condition being studied. Commonly reported dosages in mice and rats range from 3 mg/kg to 25 mg/kg.[3][15][16] For example, a dose of 10 mg/kg has been used in models of traumatic brain injury and to enhance long-term memory.[3][11]
Q4: Can this compound cross the blood-brain barrier?
Yes, this compound can penetrate the blood-brain barrier.[7] This property makes it a suitable compound for investigating its effects on the central nervous system in various neurological disease models.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| HDAC3 | 80 nM | [2] |
| Other HDACs | > 15 µM | [2] |
Table 2: Common In Vivo Dosages and Administration Routes for this compound
| Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Mouse (Huntington's Disease) | 10 and 25 mg/kg | Not specified | Not specified | [15][16] |
| Rat (Traumatic Brain Injury) | 10 mg/kg | Intraperitoneal (IP) | 1% DMSO | [5][11] |
| Mouse (Cocaine-Conditioned Place Preference) | 3 and 10 mg/kg | Subcutaneous (SC) | Not specified | [3] |
| Mouse (Optic Nerve Crush) | 2, 6, and 10 mg/kg | Intraperitoneal (IP) | Not specified | [6] |
| Mouse (Allergic Rhinitis) | Not specified | Not specified | Not specified | [17] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (PEG300/Tween 80/Saline Vehicle)
-
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure (example for a 1 mg/mL final solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube (e.g., for a final solution with 10% DMSO and 40% PEG300, add 4 parts PEG300 for every 1 part DMSO stock).
-
Mix thoroughly until the solution is clear. Gentle warming or brief sonication can be used if needed.
-
Add Tween 80 (e.g., for a final solution with 5% Tween 80).
-
Mix again until the solution is homogeneous.
-
Add sterile saline to reach the final desired volume (e.g., for a final solution with 45% saline).
-
Mix the final solution thoroughly.
-
This formulation should be prepared fresh and used immediately.[3][4]
-
Visualizations
Caption: Mechanism of action of this compound as an HDAC3 inhibitor.
Caption: Troubleshooting workflow for this compound delivery in animal models.
Caption: Key signaling pathways modulated by HDAC3 and this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a selective HDAC3 inhibitor, ameliorates allergic and inflammatory responses in an OVA-induced allergic rhinitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
RGFP966 in DMSO: A Technical Guide to Stability and Handling
For researchers, scientists, and professionals in drug development utilizing RGFP966, ensuring the stability and integrity of this selective HDAC3 inhibitor is paramount for reproducible and accurate experimental outcomes. This technical support guide provides detailed information on the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: Based on information from various suppliers, this compound stock solutions in DMSO should be stored at -20°C or lower. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.
Q2: How long can I store this compound in DMSO at -20°C?
A2: The recommended storage duration for this compound in DMSO at -20°C varies among suppliers. Some suggest a period of one month, while others indicate it can be stable for several months. For long-term storage, -80°C is often recommended, potentially extending stability for up to a year. For critical experiments, it is best practice to use freshly prepared solutions or to perform a stability assessment if the solution has been stored for an extended period.
Q3: Are there any signs of degradation I should look for?
A3: Visual inspection for precipitation or color change in your this compound DMSO stock solution can be an initial indicator of instability. However, the absence of these signs does not guarantee compound integrity. Chemical degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound in DMSO. This can introduce moisture, which may lead to hydrolysis or other forms of degradation. Aliquoting the stock solution into smaller, single-use vials is the most effective way to avoid this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous, high-purity DMSO. Perform a quality control check on the new stock solution using HPLC if possible. Ensure proper storage at -20°C or -80°C in single-use aliquots. |
| Precipitate observed in the stock solution upon thawing | The compound has come out of solution. This can be due to the introduction of water or exceeding the solubility limit after concentration changes from solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, it may indicate degradation or low solubility. Consider preparing a fresh, lower concentration stock solution. |
| Loss of compound activity over time | Chemical instability and degradation of this compound in the DMSO stock. | Refer to the stability data provided and consider the age of your stock solution. It is advisable to conduct a stability study under your specific laboratory conditions to establish a reliable shelf-life. |
Quantitative Data Summary
While specific quantitative stability data for this compound in DMSO at -20°C is not extensively published, the table below summarizes the general recommendations from various suppliers.
| Storage Temperature | Recommended Duration | Source |
| -20°C | 1 month | MedchemExpress[1] |
| -20°C | Several months | APExBIO[2] |
| -80°C | 1 year (in solvent) | TargetMol |
| -20°C | 3 years (powder) | TargetMol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity), sterile microcentrifuge tubes or cryovials.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution over time when stored at -20°C.
-
Materials: this compound in DMSO stock solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Methodology:
-
Prepare a fresh this compound stock solution in DMSO as the "time 0" reference standard.
-
Inject a known concentration of the "time 0" standard into the HPLC system to determine its retention time and peak area.
-
Store the aliquoted this compound stock solution at -20°C.
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), thaw an aliquot and inject the same concentration onto the HPLC system.
-
Analyze the chromatograms to identify the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the "time 0" standard.
-
Visualizations
Signaling Pathways
This compound is a selective inhibitor of Histone Deacetylase 3 (HDAC3). Its mechanism of action impacts several downstream signaling pathways, including the NF-κB and Nrf2 pathways.
Caption: this compound inhibits HDAC3, which in turn modulates the NF-κB and Nrf2 signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in a DMSO stock solution.
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with RGFP966 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective HDAC3 inhibitor, RGFP966, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound is cell-type dependent. Based on published data, a starting range of 0.1 µM to 25 µM is recommended for initial dose-response experiments.[1] Some studies have shown maximal suppression of proliferation at 25 µM in hepatocellular carcinoma cells, while others report effects at lower concentrations (e.g., 10 µM) in cutaneous T-cell lymphoma cell lines.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C for long-term use. Working solutions can be prepared by diluting the stock in cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of histone deacetylase 3 (HDAC3).[4] HDAC3 is an enzyme that removes acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression. By inhibiting HDAC3, this compound can alter gene transcription, leading to various cellular effects, including cell cycle arrest, apoptosis, and changes in cell signaling pathways.[2]
Q4: Which cell viability assay is most suitable for use with this compound?
A4: The choice of assay depends on the experimental question and cell type. Commonly used assays include:
-
MTS/XTT assays: These colorimetric assays measure metabolic activity. They are widely used but can be influenced by changes in cellular metabolism that may not directly correlate with cell number.
-
alamarBlue (Resazurin) assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered to be of low toxicity.
-
CellTiter-Glo (ATP) assay: This luminescent assay quantifies ATP levels, which is a good indicator of metabolically active cells. It is highly sensitive but requires a luminometer.[5]
It is advisable to validate findings with a secondary assay that uses a different detection principle (e.g., a metabolic assay and a cytotoxicity assay like LDH release, or direct cell counting).
Q5: Can this compound affect the assay readout directly?
A5: While there is no widespread evidence of direct chemical interference, it is crucial to include proper controls. This compound, as an HDAC3 inhibitor, can modulate cellular metabolism, which could indirectly affect the readouts of metabolic assays like MTS and alamarBlue.[6] It is recommended to run a cell-free control with this compound in the medium to check for any direct reaction with the assay reagents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure thorough mixing of this compound in the media before adding to the cells. |
| Lower-than-expected effect on cell viability | This compound degradation, suboptimal concentration, or cell line resistance. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a dose-response curve to determine the optimal concentration for your cell line. Consider the doubling time of your cells and adjust the treatment duration accordingly. |
| Discrepancy between different viability assays | Different assays measure different cellular parameters (e.g., metabolism vs. membrane integrity). This compound may have differential effects on these parameters. | Use at least two assays based on different principles to confirm your results. For example, complement a metabolic assay (MTS) with a cytotoxicity assay (LDH) or direct cell counting (trypan blue exclusion). |
| High background in fluorescent or luminescent assays | Contamination of reagents, or potential autofluorescence of this compound or media components. | Use sterile technique for all reagent handling. Run a cell-free control with media and this compound to assess background signal. If the compound shows intrinsic fluorescence, consider using an assay with a different detection method (e.g., colorimetric or luminescent with a different emission spectrum). |
| Unexpected increase in metabolic activity at certain concentrations | Off-target effects or cellular stress responses induced by this compound. | Carefully examine the dose-response curve. An initial increase in metabolic activity could be a stress response. Correlate the findings with morphological changes observed under a microscope and a secondary, non-metabolic assay. |
Data Presentation
Table 1: Summary of this compound Effects on Cell Viability
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| PLC/PRF/5, Huh7, HepG2 (Hepatocellular Carcinoma) | MTS | 0-25 µM | 48 hours | Dose-dependent inhibition of proliferation, with maximum suppression at 25 µM. | [1] |
| HH and Hut78 (Cutaneous T-cell Lymphoma) | alamarBlue | 10 µM | 24, 48, 72 hours | Decreased cell growth. | [2] |
| RAW 264.7 (Macrophage), HBE (Bronchial Epithelial), hASM (Airway Smooth Muscle) | MTS | Not specified | 20 hours | No significant decrease in cell viability. | [7] |
| Monocyte-Derived Macrophages (MDMs) | alamarBlue | Up to 50 µM | 24 and 48 hours | Excellent cell viability. | [8] |
| HEK/APPsw | CellTiter-Glo | Up to 10 µM | 48 hours | No significant effect on cell viability. | [5] |
Table 2: IC50 Values of this compound
| Target/Cell Line | IC50 Value | Assay Type | Reference |
| HDAC3 (cell-free) | 80 nM | Biochemical | [4] |
| RAW 264.7 Macrophages | 0.21 µM | Biochemical | [4] |
| HDAC1 (cell-free) | 5.6 µM | Biochemical | [4] |
| HDAC2 (cell-free) | 9.7 µM | Biochemical | [4] |
Experimental Protocols
MTS Cell Viability Assay
This protocol is adapted from studies using this compound in hepatocellular carcinoma cell lines.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO in medium) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Express the results as a percentage of the vehicle-treated control.
alamarBlue (Resazurin) Cell Viability Assay
This protocol is based on general guidelines for alamarBlue assays and has been used with this compound.[2]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium and incubate overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized based on the cell type and density.
-
Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: After background subtraction, calculate the percentage of alamarBlue reduction and express the viability as a percentage of the control.
CellTiter-Glo (ATP) Luminescent Cell Viability Assay
This protocol follows the manufacturer's general instructions and has been employed in studies with this compound.[5]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate as described for the other assays.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Express the data as a percentage of the luminescent signal from the vehicle-treated control cells after subtracting the background from cell-free wells.
Mandatory Visualization
References
- 1. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
Preventing RGFP966 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RGFP966 in cell culture media.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: this compound precipitates immediately upon addition to the media.
-
Question: My this compound is precipitating instantly when I add it to my cell culture medium. What should I do?
-
Answer: This is a common issue related to the low aqueous solubility of this compound. Here is a step-by-step guide to prevent this:
-
Ensure Proper Dissolution in DMSO: this compound should first be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2][3][4][5] It is crucial to use fresh DMSO, as absorbed moisture can reduce the solubility of this compound.[2]
-
Optimize Stock Concentration: While this compound is soluble in DMSO up to 100 mM, preparing an unnecessarily high stock concentration can lead to precipitation upon dilution.[1][3] Consider preparing a stock solution in the range of 10-20 mM.
-
Serial Dilution: Do not add the highly concentrated DMSO stock directly to your full volume of media. First, perform a serial dilution. For example, dilute the DMSO stock in a small volume of serum-free media or phosphate-buffered saline (PBS) before adding it to the final culture volume. One study diluted the DMSO stock solution into serum-free medium to a concentration of 15 μM.[6]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Temperature of Media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes aid in its solubility.
-
Issue 2: Precipitation is observed after a few hours of incubation.
-
Question: My media was clear initially, but I'm seeing precipitation after incubating my cells with this compound for a few hours. How can I prevent this?
-
Answer: Delayed precipitation can be due to several factors, including compound stability and interactions with media components.
-
Check for Saturation: You might be working at a concentration that is near the solubility limit of this compound in your specific cell culture medium. One study noted that at concentrations above 20 µM, this compound caused crystallization.[7] Try reducing the final concentration of this compound in your experiment.
-
Media Components: Certain components in the media, especially high concentrations of salts or proteins in serum, can affect the solubility of small molecules. If you are using a high percentage of fetal bovine serum (FBS), consider reducing it if your experiment allows.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Changes in pH can affect the ionization state and solubility of a compound.
-
Storage of Medicated Media: If you prepare a large batch of media containing this compound, do not store it for extended periods. Aqueous solutions of this compound are not recommended for storage for more than a day.[8] It is best to prepare it fresh for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[2] For optimal results, use fresh, anhydrous DMSO.[2]
Q2: What is the maximum concentration of this compound that can be used in media without precipitation?
A2: The maximum concentration can vary depending on the specific cell culture medium and supplements used. However, it has been reported that concentrations above 20 µM may lead to crystallization.[7] It is advisable to perform a solubility test in your specific medium to determine the optimal working concentration.
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: No, this compound is insoluble in aqueous solutions like PBS and cell culture media.[2] It must first be dissolved in a solvent like DMSO to create a stock solution, which can then be diluted into your aqueous experimental medium.
Q4: Is it necessary to filter the this compound stock solution?
A4: While not always mandatory, filtering the DMSO stock solution through a 0.22 µm syringe filter can help remove any potential micro-precipitates and ensure a sterile stock for cell culture use.
Q5: My in vivo formulation of this compound is precipitating. What can I do?
A5: For in vivo studies, this compound often requires a more complex vehicle. Formulations may include co-solvents like PEG300, Tween-80, or cyclodextrins in addition to DMSO.[2][9][10] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 362.4 g/mol | [1][3][4][11] |
| Formula | C21H19FN4O | [1][3][4][11] |
| Solubility in DMSO | Up to 100 mM | [1][3] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| XLogP | 3.41 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) can be applied. d. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed cell culture medium (serum-free or complete), sterile tubes.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in a small volume of pre-warmed, serum-free medium to an intermediate concentration. c. Add the intermediate dilution to your final volume of complete cell culture medium to achieve the desired final concentration of this compound. d. Mix gently by inverting the tube or swirling the flask. e. Use the freshly prepared this compound-containing medium immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RGFP 966, HDAC3 inhibitor (CAS 1357389-11-7) | Abcam [abcam.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tribioscience.com [tribioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of histone deacetylases 3 attenuates imiquimod-induced psoriatic dermatitis via targeting cGAS-STING signaling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | HDAC | TargetMol [targetmol.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
RGFP966 Preclinical Toxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity assessment of RGFP966, a selective Histone Deacetylase 3 (HDAC3) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound?
A1: Preclinical studies have consistently demonstrated a favorable safety profile for this compound at therapeutically relevant doses. In various animal models, including mice and rats, this compound has been shown to be well-tolerated without significant adverse effects on overall animal health.[1] This is often attributed to its high selectivity for HDAC3, in contrast to pan-HDAC inhibitors which have been associated with higher toxicity in clinical settings.[2]
Q2: Has this compound shown any organ-specific toxicity in preclinical models?
A2: No significant gross toxicity to major organs has been reported in preclinical studies. Histopathological examinations of the heart, small intestine, kidney, liver, lung, skin, and brain in mice treated daily with this compound (e.g., 10 mg/kg intraperitoneally for 14 days) have not revealed any pathological side effects.[3]
Q3: What are the observed effects of this compound on body weight and mortality in animal studies?
A3: Studies in healthy mice have indicated that treatment with this compound at doses up to 10 mg/kg does not lead to significant weight loss or mortality.[4]
Q4: Is this compound cytotoxic at effective concentrations?
A4: In vitro studies have shown that this compound is not cytotoxic at concentrations effective for HDAC3 inhibition. For instance, no significant decrease in cell viability was observed in RAW 264.7 macrophages at applied concentrations.[5] Similarly, in HEK/APPsw cells, this compound did not cause cell death at doses up to 10 μM after 48 hours of incubation.[6]
Q5: Does this compound cross the blood-brain barrier and are there any associated neurotoxicities?
A5: Yes, this compound is known to be a blood-brain barrier penetrant compound.[2][7] Despite its ability to enter the central nervous system, studies have not reported neurotoxic effects. On the contrary, it has been investigated for its neuroprotective properties in various models of neurological disease.[3][7] Daily systemic injections of 10 mg/kg this compound for 14 days did not induce gross toxicity to the brain.[3]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected animal mortality or significant weight loss. | Incorrect dosage calculation or formulation issue. | Verify dosage calculations and ensure proper solubilization of this compound. Refer to solubility data; for example, it is soluble to 100 mM in DMSO. Prepare fresh formulations for each experiment. |
| Inconsistent results in behavioral studies. | Pharmacokinetic variability. | This compound bioavailability in the retina has been shown to peak within 1 hour after intraperitoneal injection and then rapidly decline.[3] Consider the timing of behavioral testing relative to drug administration to ensure target engagement. |
| Lack of effect in cell-based assays. | Inappropriate concentration or incubation time. | This compound is a slow-binding inhibitor.[1] Ensure sufficient pre-incubation time with the target cells or protein to achieve inhibition. Confirm the IC50 for your specific cell line and assay conditions. |
| Precipitation of this compound in vehicle. | Poor solubility in the chosen vehicle. | For in vivo studies, consider using vehicles such as 30% HPβCD in 0.1 M acetate (pH 5.4) where its stability has been documented.[3] Always visually inspect the formulation for any precipitation before administration. |
Quantitative Toxicity Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, primarily indicating the absence of toxicity at tested doses.
Table 1: In Vivo Toxicity Summary
| Animal Model | Dose | Route of Administration | Duration | Observed Toxicities | Reference |
| C57BL/6 Mice | 2 mg/kg, 10 mg/kg | Intraperitoneal (IP) | 14 days (daily) | No significant toxic or antiproliferative effects to off-target tissues (heart, small intestine, kidney, liver, lung, skin, brain). | [3] |
| C57BL/6J Mice | 10 mg/kg | Intraperitoneal (IP) | 12 weeks (once every 3 days) | No obvious side effects, including death and significant weight loss. | [4] |
| N171-82Q Transgenic Mice | 10 mg/kg, 25 mg/kg | Not specified | Chronic | No widespread changes in cytokine/chemokine gene expression patterns. | [8] |
| db/db Mice | 10 mg/kg | Subcutaneous (s.c.) | 10 weeks (every other day) | Not specified, focus was on therapeutic effects. | [2] |
Table 2: In Vitro Cytotoxicity Summary
| Cell Line | Concentration | Duration | Observed Cytotoxicity | Reference |
| RAW 264.7 Macrophages | Not specified | Not specified | No significant decrease in cell viability. | [5] |
| HEK/APPsw Cells | Up to 10 μM | 48 hours | No effect on cell viability. | [6] |
| Cutaneous T cell lymphoma (CTCL) cell lines | Not specified | 24-72 hours | Decreased cell growth due to increased apoptosis and impaired S phase progression (this is a therapeutic effect, not off-target toxicity). | [9] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 30% HPβCD in 0.1 M acetate, pH 5.4). Prepare fresh daily.
-
Dosing: Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 10 mg/kg) daily for 14 consecutive days. A vehicle control group should be included.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Tissue Collection: At the end of the treatment period, euthanize mice via an approved method. Perfuse with saline followed by 4% paraformaldehyde.
-
Histopathology: Harvest major organs (brain, heart, liver, kidneys, lungs, spleen, and small intestine). Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Analysis: A veterinary pathologist should perform a blinded examination of the H&E stained sections for any signs of cellular damage, inflammation, or other pathological changes.[3]
Protocol 2: Cell Viability Assay (based on AlamarBlue)
-
Cell Culture: Plate cells (e.g., HEK293, RAW 264.7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 μM to 10 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours, protected from light.
-
Measurement: Measure fluorescence or absorbance using a plate reader at the appropriate wavelengths (fluorescence: ~560 nm excitation / ~590 nm emission; absorbance: 570 nm and 600 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for in vivo toxicity assessment of this compound in mice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
RGFP966 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential pitfalls encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of HDAC3.[1][2][3][4] Its mechanism of action involves binding to the active site of the HDAC3 enzyme, thereby preventing the deacetylation of histone and non-histone protein substrates.[5] This inhibition of HDAC3 activity can lead to various cellular effects, including alterations in gene expression and modulation of signaling pathways.[6] this compound is a slow-on/slow-off, competitive tight-binding HDAC inhibitor.[1][5]
Q2: How selective is this compound for HDAC3 compared to other HDAC isoforms?
This compound exhibits high selectivity for HDAC3. In cell-free assays, its IC50 for HDAC3 is approximately 80 nM.[1][2][3] It shows over 200-fold selectivity for HDAC3 compared to other class I HDACs (HDAC1, HDAC2, and HDAC8), with no significant inhibition of other HDACs at concentrations up to 15 μM.[1][2][5]
Q3: Is this compound cytotoxic?
At typical working concentrations, this compound has not been found to cause significant cytotoxicity in various cell lines.[6][7] However, at higher concentrations (e.g., 10 μM in some cell lines), it can decrease cell growth and induce apoptosis, which may be associated with DNA damage and impaired S-phase progression.[1][5][8] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound
Symptoms:
-
The compound does not fully dissolve in aqueous buffers.
-
Precipitation is observed after adding the compound to the culture medium.
Possible Causes and Solutions:
This compound is sparingly soluble in aqueous solutions and insoluble in water and ethanol.[1][9]
-
Recommended Solvent: The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][3][5][9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in DMSO. For example, this compound is soluble in DMSO at concentrations up to 100 mM.[3]
-
Working Dilution: To prepare a working solution, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular effects.[9]
-
Storage of Solutions: Store the DMSO stock solution at -20°C or -80°C.[1] It is not recommended to store aqueous solutions for more than one day.[5][9]
Issue 2: Inconsistent or unexpected experimental results
Symptoms:
-
Lack of expected biological effect.
-
High variability between replicate experiments.
Possible Causes and Solutions:
-
Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit HDAC3 in your experimental system. Refer to the literature for typical working concentrations in similar models. For cell culture experiments, concentrations typically range from 1 to 15 μM.[6][10]
-
Compound Instability: Aqueous solutions of this compound are not stable for long periods.[5][9] Always prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Incorrect Vehicle Control: Ensure that your vehicle control group is treated with the same final concentration of DMSO as your experimental group.
-
Off-Target Effects: While highly selective, off-target effects can occur, especially at higher concentrations.[11] Consider testing a range of concentrations to identify a window where the desired on-target effects are observed without confounding off-target activity.
Issue 3: Problems with in vivo experiments
Symptoms:
-
Poor bioavailability or lack of efficacy in animal models.
-
Adverse effects in treated animals.
Possible Causes and Solutions:
-
Inappropriate Vehicle: Due to its poor aqueous solubility, a suitable vehicle is required for in vivo administration. Common vehicles include:
-
Dosage and Administration Route: The optimal dosage and route of administration will vary depending on the animal model and the target tissue. Doses in mice have ranged from 3 to 25 mg/kg, administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][10][13][14] this compound can penetrate the blood-brain barrier.[2]
-
Dosing Frequency: The dosing frequency should be determined based on the pharmacokinetic properties of the compound. Studies have used daily injections or injections every three days.[13]
-
Toxicity: While generally well-tolerated at effective doses, it is crucial to monitor animals for any signs of toxicity.[13][14]
Data Presentation
Table 1: this compound Selectivity Profile (IC50 values)
| HDAC Isoform | IC50 | Reference |
| HDAC3 | 80 nM | [1][2][3] |
| HDAC1 | > 15 µM | [1][2] |
| HDAC2 | > 15 µM | [1][2] |
| HDAC8 | > 15 µM | [6] |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~30-72 mg/mL | [1][9] |
| Ethanol | Insoluble | [1][15] |
| Water | Insoluble | [1] |
| Dimethyl formamide | ~30 mg/mL | [9] |
Table 3: Typical Working Concentrations and Dosages
| Application | Concentration/Dosage | Reference |
| Cell Culture | 1 - 15 µM | [6][10] |
| In vivo (mouse) | 3 - 25 mg/kg (s.c. or i.p.) | [1][10][13][14] |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol is a generalized procedure based on common methodologies.
-
Enzyme and Substrate Preparation: Recombinant human HDAC3 enzyme and a fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from a DMSO stock solution.
-
Incubation: Incubate the HDAC3 enzyme with the various concentrations of this compound for a defined period (e.g., 20 hours).[6]
-
Reaction Initiation: Add the fluorogenic substrate to initiate the deacetylation reaction.
-
Reaction Termination and Development: Stop the reaction using a developer solution (e.g., containing trypsin) which cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for Pro-inflammatory Gene Expression
This protocol is adapted from studies in RAW 264.7 macrophages.[6]
-
Cell Culture: Culture RAW 264.7 macrophages in standard culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 and 10 µM) for a specified duration (e.g., 20 hours).[6]
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[6]
-
RNA Isolation and RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression levels of pro-inflammatory genes (e.g., IL-1β, IL-6, IL-12b).
-
Data Analysis: Normalize the gene expression data to a housekeeping gene and compare the expression levels in this compound-treated cells to vehicle-treated controls.
Visualizations
Caption: Mechanism of this compound action on histone deacetylation.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. amsbio.com [amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | HDAC | TargetMol [targetmol.com]
- 13. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
Validation & Comparative
RGFP966 vs. Other HDAC Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor RGFP966 with other well-established HDAC inhibitors. The following sections detail the compounds' selectivity, efficacy in various experimental models, and the methodologies employed in these studies, supported by quantitative data and visual pathway diagrams.
Introduction to this compound
This compound is recognized as a potent and highly selective inhibitor of HDAC3, a class I HDAC enzyme.[1][2] Its selectivity for HDAC3 over other HDAC isoforms makes it a valuable tool for dissecting the specific biological roles of this enzyme and a potential therapeutic agent with a more targeted mechanism of action compared to pan-HDAC inhibitors. This guide will compare the efficacy and experimental profiles of this compound against other HDAC inhibitors, including the pan-inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275).
Comparative Efficacy Data
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound in comparison to other HDAC inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against Class I HDACs
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC8 (μM) | Reference |
| This compound | >15 | >15 | 0.08 | >15 | [1][2] |
| SAHA (Vorinostat) | ~0.02 | ~0.02 | ~0.02 | ~0.1 | [3] |
Table 2: Efficacy in a Cellular Model of Inflammation
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | RAW 264.7 Macrophages | LPS/IFNγ-induced pro-inflammatory gene expression (IL-1β, IL-6, IL-12b) | Significant downregulation | 1-10 µM | [3] |
| SAHA (Vorinostat) | RAW 264.7 Macrophages | LPS/IFNγ-induced IL-1β expression | Upregulation | Not specified | [3] |
Mechanism of Action: this compound
This compound exerts its biological effects primarily through the selective inhibition of HDAC3. This leads to downstream consequences on gene expression and cellular function, particularly in the context of inflammation and neuroprotection.
One of the key mechanisms of this compound is its ability to attenuate the transcriptional activity of NF-κB p65, a master regulator of inflammation.[3] By inhibiting HDAC3, this compound prevents the deacetylation of NF-κB-associated proteins, thereby modulating the expression of pro-inflammatory genes.[3]
Additionally, this compound has been shown to activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[4] This activation leads to the expression of antioxidant enzymes, contributing to its neuroprotective effects observed in models of surgical brain injury.[4]
Experimental Protocols
HDAC Inhibitory Activity Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific HDAC isoform by 50%.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, and 8) are used.
-
A fluorogenic acetylated peptide substrate is incubated with each HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g., this compound, SAHA).
-
The deacetylase activity of the enzyme removes the acetyl group from the substrate, which is then cleaved by a developer, releasing a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Cell-Based Assay for Anti-inflammatory Effects
-
Objective: To assess the ability of HDAC inhibitors to modulate the expression of inflammatory genes in a cellular model.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
RAW 264.7 cells are cultured in appropriate media.
-
Cells are pre-incubated with the HDAC inhibitor (e.g., this compound or SAHA) for a specified period (e.g., 20 hours).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) for the last 4 hours of incubation.
-
Total RNA is extracted from the cells.
-
The expression levels of pro-inflammatory genes (e.g., TNFα, iNOS, IL-1β, IL-6, IL-12b) and anti-inflammatory genes (e.g., IL-10) are quantified using real-time quantitative PCR (RT-qPCR).
-
Gene expression is normalized to a housekeeping gene and expressed as fold change compared to the vehicle-treated control.[3]
-
In Vivo Neuroprotection Study in a Surgical Brain Injury Model
-
Objective: To evaluate the neuroprotective effects of this compound in an animal model of brain injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Surgical brain injury (SBI) is induced in the rats.
-
This compound (10 mg/kg) is administered via intraperitoneal injection 6 hours before and after the SBI.
-
Neurological function is assessed at various time points post-injury (e.g., 12, 24, 48, and 72 hours).
-
Brain tissue is collected for analysis of brain edema, apoptosis (TUNEL staining), and oxidative stress markers.
-
The expression of HDAC3 and Nrf2 pathway proteins is evaluated by Western blotting.[4]
-
Visualizing Molecular Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound and SAHA.
Caption: General experimental workflows for in vitro and in vivo studies.
Conclusion
This compound stands out as a highly selective HDAC3 inhibitor, offering a more targeted approach compared to pan-HDAC inhibitors like SAHA. This selectivity translates to distinct downstream effects, as evidenced by its ability to suppress pro-inflammatory gene expression in macrophages, a context where SAHA shows contrasting effects. The neuroprotective properties of this compound, mediated in part through the activation of the Nrf2 pathway, further highlight its therapeutic potential. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies. Future research should continue to explore the efficacy of this compound in a wider range of disease models and in direct comparison with a broader panel of HDAC inhibitors to fully elucidate its therapeutic advantages.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC Inhibitors: RGFP966 vs. Trichostatin A
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulators, selecting the appropriate tool for histone deacetylase (HDAC) inhibition is a critical decision. This guide provides a detailed, data-driven comparison of two prominent HDAC inhibitors: the selective HDAC3 inhibitor, RGFP966, and the pan-HDAC inhibitor, Trichostatin A (TSA). We present their performance, supporting experimental data, and detailed protocols to aid in your research endeavors.
Mechanism of Action and Target Specificity
This compound is a potent and highly selective inhibitor of HDAC3.[1][2][3][4][5][6] It exhibits a slow-on/slow-off, competitive tight-binding mechanism.[1][4] This specificity allows for the targeted investigation of HDAC3's role in various biological processes without the confounding effects of inhibiting other HDAC isoforms.[7] In contrast, Trichostatin A (TSA) is a broad-spectrum, or pan-HDAC inhibitor, that targets class I and II HDACs with high potency.[8][9][10][11][12][13][14][15][16] TSA's broad activity makes it a useful tool for studying the general effects of HDAC inhibition but limits its utility for dissecting the functions of individual HDAC enzymes.[8]
The differential selectivity of these two compounds is a key factor in their application. This compound is ideal for studies focused specifically on HDAC3-mediated pathways, while TSA is more suited for inducing global changes in histone acetylation and exploring the overall consequences of widespread HDAC inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A against various HDAC isoforms, providing a clear quantitative comparison of their potency and selectivity.
| HDAC Isoform | This compound IC50 | Trichostatin A (TSA) IC50 |
| Class I | ||
| HDAC1 | ~4.423 - 5.6 µM[3][17] | ~0.4 - 6 nM[10][11][13][14] |
| HDAC2 | ~6.8 - 9.7 µM[3][17] | ~1.3 nM[11] |
| HDAC3 | ~13 - 80 nM [1][2][3][4][5][6][18][19] | ~1 - 5.21 nM[10][11] |
| HDAC8 | >15 µM[1][2][3] | ~90 nM[11] |
| Class IIa | ||
| HDAC4 | No effective inhibition[1][2] | ~27.6 - 38 nM[10][13][14] |
| HDAC5 | No effective inhibition | ~520 nM[11] |
| HDAC6 | No effective inhibition | ~2 - 8.6 nM[10][11][13][14] |
| HDAC10 | No effective inhibition | ~16.4 - 24.3 nM[8][10] |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Cellular and Biological Effects
Both this compound and TSA have been shown to exert a range of biological effects, including the modulation of gene expression, induction of apoptosis, and cell cycle arrest.
This compound has demonstrated anti-inflammatory properties by attenuating the transcriptional activity of NF-κB p65.[7] It can also induce apoptosis in certain cancer cell lines, such as cutaneous T-cell lymphoma, by causing DNA damage and impairing S-phase progression.[1][4] Furthermore, this compound has been shown to suppress the proliferation and migration of hepatocellular carcinoma cells.[20] In vivo studies have indicated its ability to penetrate the blood-brain barrier and improve motor deficits in a mouse model of Huntington's disease.[3][21]
Trichostatin A , due to its broad HDAC inhibition, induces more global changes in gene expression.[8] It is a potent inducer of apoptosis in various cancer cell lines, including cervical and colorectal cancer, often through both intrinsic and extrinsic pathways.[22][23] TSA can also cause cell cycle arrest, typically at the G1 and G2/M phases.[8][23][24] Additionally, TSA has been shown to promote cell differentiation and has been used in reprogramming studies to increase the efficiency of generating induced pluripotent stem cells (iPSCs).[8][14]
Experimental Protocols
To facilitate the use of these inhibitors in your research, we provide detailed protocols for key experiments.
HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC3 for this compound, various for TSA)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
HDAC Stop Solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A or SAHA, and a developer like trypsin)
-
This compound and/or Trichostatin A
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound or TSA in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the recombinant HDAC enzyme, and the assay buffer. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the HDAC Stop Solution to all wells.
-
Incubate the plate at 37°C for 20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][7]
Western Blot Analysis of Histone Acetylation
This protocol allows for the detection of changes in the acetylation status of histones following treatment with HDAC inhibitors.
Materials:
-
Cell line of interest
-
This compound and/or Trichostatin A
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., TSA and sodium butyrate)[25][26]
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (a high percentage, e.g., 15%, is recommended for resolving low molecular weight histones)[25]
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[27]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones or a loading control (e.g., anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or TSA for the desired duration. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.[26]
-
Determine the protein concentration of the lysates using a protein assay.[25]
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[25]
-
Separate the proteins by SDS-PAGE using a high-percentage gel.[25]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][27]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody overnight at 4°C.[26]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[25]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone or loading control band.[25]
Cell Viability Assay (MTS/MTT)
This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and cytotoxicity.
Materials:
-
Cell line of interest
-
This compound and/or Trichostatin A
-
Cell culture medium and supplements
-
96-well clear microplate
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[20][28]
-
Treat the cells with a range of concentrations of this compound or TSA. Include vehicle-treated control wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate at 37°C for 1-4 hours.[7][29]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[29]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the inhibitor concentration to determine the IC50 for cell growth inhibition.[13]
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the mechanisms and methodologies described, the following diagrams have been generated.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. amsbio.com [amsbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichostatin A - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 11. Trichostatin A |TSA | HDAC inhibitor | Hello Bio [hellobio.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. selleckchem.com [selleckchem.com]
- 14. stemcell.com [stemcell.com]
- 15. cellagentech.com [cellagentech.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. researchgate.net [researchgate.net]
- 18. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. docs.abcam.com [docs.abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating RGFP966 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a living organism is a critical step in preclinical and clinical development. This guide provides a comparative overview of methods to validate the in vivo target engagement of RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3). We present supporting experimental data, detailed protocols for key validation techniques, and a comparison with alternative approaches.
This compound is a potent and highly selective inhibitor of HDAC3, an enzyme that plays a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] Validating that this compound effectively engages and inhibits HDAC3 in vivo is paramount for establishing a clear relationship between its mechanism of action and its physiological effects.
Comparative Analysis of In Vivo Target Engagement Methods
The primary methods for validating this compound target engagement in vivo focus on measuring the direct consequence of HDAC3 inhibition: the hyperacetylation of its substrates, primarily histones. Other advanced techniques can directly measure the physical interaction between the drug and its target protein. Here, we compare the most common and cutting-edge techniques.
| Method | Principle | This compound Application & Comparison with Alternatives | Advantages | Disadvantages |
| Western Blotting | Quantifies the increase in acetylation of specific histone lysine residues (e.g., H3K9ac, H4K5ac) in tissues of interest following this compound administration. | In a rat model of traumatic brain injury, administration of this compound (10 mg/kg) significantly increased the acetylation of histone H3 and H4 in the cerebral cortex.[2] In vitro studies show this compound has an IC50 of ~80 nM for HDAC3, while the pan-HDAC inhibitor SAHA inhibits multiple HDACs in the nanomolar range.[4] This high selectivity of this compound suggests that observed histone hyperacetylation in vivo is primarily due to HDAC3 inhibition. | Widely accessible, relatively low cost, provides quantitative data on specific acetylation marks. | Labor-intensive, requires tissue harvesting, provides an indirect measure of target engagement. |
| Immunohistochemistry (IHC) | Visualizes the localization and intensity of histone acetylation within specific cell types and tissue structures. | Can be used to confirm the cell-type-specific effects of this compound on histone acetylation in complex tissues like the brain. For instance, it can show increased neuronal histone acetylation in response to treatment. | Provides spatial resolution, allowing for the identification of target cells within a tissue. | Semi-quantitative, susceptible to variations in staining and interpretation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of HDAC3 upon this compound binding in vivo. Drug binding alters the protein's melting point, which can be detected by quantifying the amount of soluble protein after heating. | While not yet published specifically for this compound in vivo, CETSA has been successfully applied to other drug targets in animal models and can be adapted to confirm direct physical engagement of this compound with HDAC3 in tissues.[5] | Directly measures drug-target interaction in a physiological context, can be used in various tissues.[5][6] | Technically challenging, requires specific antibodies and optimization for each target and tissue. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a drug to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET). | Primarily an in-cell assay, but principles can be adapted for ex vivo analysis of tissues from treated animals. It offers a highly quantitative measure of target occupancy.[7][8] | High-throughput, highly quantitative, can determine drug affinity and residence time in a cellular environment.[7] | Requires genetic modification of the target protein (NanoLuc fusion), in vivo application is still emerging. |
Signaling Pathways and Experimental Workflows
To better visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
A Comparative Analysis of RGFP966 Cross-reactivity with Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RGFP966's selectivity for its primary target, Histone Deacetylase 3 (HDAC3), versus other HDAC isoforms. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and associated signaling pathways.
Introduction
This compound is a benzamide-based, orally bioavailable small molecule inhibitor of class I histone deacetylases (HDACs). It is widely recognized as a potent and selective inhibitor of HDAC3, an enzyme implicated in the regulation of gene expression, and has become a valuable tool in neuroscience, oncology, and inflammation research. The selectivity of an HDAC inhibitor is crucial for elucidating the specific biological functions of individual HDAC isoforms and for developing targeted therapeutics with minimal off-target effects. This guide examines the cross-reactivity profile of this compound to provide researchers with a clear understanding of its specificity.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound against various HDAC isoforms has been characterized in multiple studies. While generally reported as highly selective for HDAC3, some conflicting data exists, particularly concerning its activity against HDAC1 and HDAC2 after prolonged pre-incubation.
| HDAC Isoform | IC50 (Concentration for 50% Inhibition) | Notes |
| HDAC3 | 80 nM [1][2][3] | Reported as the primary target. |
| 0.21 µM | In RAW 264.7 macrophages.[1] | |
| 13 nM (Inhibitor Constant) | Determined after a 2-hour pre-incubation.[4] | |
| HDAC1 | 5.6 µM[1] | Approximately 30- to 70-fold less potent than for HDAC3.[1][5] |
| 57 nM (Inhibitor Constant) | Determined after a 2-hour pre-incubation, suggesting a lack of selectivity under these conditions.[4] | |
| HDAC2 | 9.7 µM[1] | Approximately 60- to 120-fold less potent than for HDAC3.[1][5] |
| 31 nM (Inhibitor Constant) | Determined after a 2-hour pre-incubation, suggesting a lack of selectivity under these conditions.[4] | |
| HDAC8 | >100 µM[1] | Not inhibited at nanomolar concentrations.[6] |
| Other HDACs | No significant inhibition up to 15 µM[1][2][3][4] | Generally considered inactive against other HDAC isoforms at concentrations that potently inhibit HDAC3. |
Note: IC50 values can vary depending on the assay conditions, such as substrate used and pre-incubation time with the enzyme. One study noted that this compound is a slow-binding inhibitor, which may account for the increased potency against HDACs 1 and 2 after a 2-hour pre-incubation.[4]
Experimental Protocols
The determination of HDAC inhibitor selectivity is typically performed using in vitro enzymatic assays. These assays allow for the precise measurement of an inhibitor's potency against individual, purified HDAC isoforms.
Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)
This is a generalized protocol based on common methodologies for assessing HDAC activity.[7][8][9]
-
Reagent Preparation:
-
HDAC Enzymes: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC8) are diluted to a working concentration in assay buffer.
-
Inhibitor: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final assay concentrations.
-
Substrate: A fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) is diluted in assay buffer.
-
Developer: The developer solution, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate, is prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
The inhibitor dilutions and recombinant HDAC enzyme are added to the wells of a microplate and pre-incubated. The duration of this pre-incubation can be a critical variable.[4]
-
The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is incubated at a controlled temperature (e.g., 37°C).
-
The developer solution is added to stop the reaction and generate the fluorescent signal.
-
The fluorescence is read using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the HDAC enzyme activity by 50%.
-
Alternative Protocol: Cell-Based HDAC Activity Assay
Luminogenic assays, such as the HDAC-Glo™ I/II Assay, can measure the activity of HDACs within living cells.[10][11] These assays utilize cell-permeable substrates that are deacetylated by endogenous HDACs. A subsequent reaction with a developer reagent produces a luminescent signal proportional to HDAC activity. This method provides insight into an inhibitor's potency in a more physiological context, accounting for cell permeability and intracellular target engagement.
Mandatory Visualizations
Caption: Workflow for determining HDAC inhibitor IC50 values.
This compound, through its inhibition of HDAC3, has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth.
Caption: Signaling pathways affected by this compound-mediated HDAC3 inhibition.
Conclusion
This compound is a potent inhibitor of HDAC3, exhibiting strong selectivity over other HDAC isoforms, particularly HDAC8.[1][6] However, researchers should be aware that under certain experimental conditions, such as extended pre-incubation times, this compound may also inhibit HDAC1 and HDAC2 at nanomolar concentrations, potentially confounding the interpretation of results.[4] Its demonstrated effects on the NF-κB, Nrf2, and EGFR signaling pathways underscore its utility in studying the diverse roles of HDAC3 in cellular function and disease.[6][12][13] For experiments demanding unequivocal HDAC3 selectivity, it is advisable to use this compound at concentrations well below its reported IC50 values for HDAC1 and HDAC2 and to consider the kinetics of its binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RGFP 966 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Western Blot Analysis of HDAC3 Inhibition by RGFP966
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot protocols and supporting data for the analysis of Histone Deacetylase 3 (HDAC3) inhibition by RGFP966, alongside alternative inhibitors Vorinostat and Entinostat. Detailed experimental methodologies, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to facilitate objective comparison and experimental design.
Introduction to HDAC3 Inhibition and this compound
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is implicated in various diseases, making HDAC inhibitors a promising class of therapeutic agents. HDAC3, a class I HDAC, is a key regulator of various cellular processes and has emerged as a significant drug target.[1][2]
This compound is a potent and selective inhibitor of HDAC3, with an IC50 of 80 nM.[3] It shows no effective inhibition of other HDACs at concentrations up to 15 µM.[3] The primary mechanism of action for this compound involves the direct inhibition of the HDAC3 enzyme, leading to an accumulation of acetylated histones and subsequent alterations in gene expression.[4] This guide will delve into the practical aspects of detecting this inhibition using the widely adopted Western blot technique.
Comparative Performance of HDAC3 Inhibitors
The efficacy of HDAC3 inhibition can be assessed by examining the downstream effects on histone acetylation. The following tables summarize the performance of this compound in comparison to other well-characterized HDAC inhibitors, Vorinostat and Entinostat, based on published experimental data.
Table 1: this compound Performance in Western Blot Analysis
| Cell Line | Concentration | Treatment Time | Observed Effect on Histone Acetylation | Reference |
| Cutaneous T-cell lymphoma (CTCL) cells | Not specified | 24 hours | Increased acetylation at H3K9/K14, H3K27, and H4K5.[5] | [5] |
| Rat cortical neurons | 15 µM | 24 hours | Significantly elevated acetylation levels of histone H3 and H4.[6] | [6] |
| RAW 264.7 macrophages | Up to 10 µM | Not specified | No alteration in histone H3 and H4 acetylation.[7] | [7] |
Table 2: Vorinostat (SAHA) Performance in Western Blot Analysis
| Cell Line | Concentration | Treatment Time | Observed Effect on Histone Acetylation | Reference |
| HeLa cells | 1-10 µM | 18 hours | Increased Acetyl-Histone H3 (Lys14).[8] | [8] |
| A375 melanoma cells | 2.5 µM | 24 hours | Maximal accumulation of acetylated histone H4.[9] | [9] |
| 231-BR cells | Increasing concentrations | 24 hours | Increased acetylated histone proteins.[10] | [10] |
Table 3: Entinostat (MS-275) Performance in Western Blot Analysis
| Cell Line | Concentration | Treatment Time | Observed Effect on Histone Acetylation | Reference |
| Latently infected primary CD4+ T cells | 0.5 µM | Not specified | Significantly increased acetylation of H3.[11] | [11] |
| B-cell lymphoma cells | Not specified | Not specified | Not specified | [12] |
| Splenic B cells | Not specified | Not specified | Inhibited HDAC1 binding to the IL-10 promoter, increasing NF-κB p65 binding and IL-10 expression.[13] | [13] |
Detailed Experimental Protocol: Western Blot for HDAC3 Inhibition
This protocol provides a step-by-step guide for performing a Western blot to analyze the effects of this compound on HDAC3 activity by measuring histone acetylation.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN3) and incubating on a rotator for 10 minutes at 4°C.[14]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.[14]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
Neutralize the acid by adding Tris-HCl (pH 8.0).
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histones.[15]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.[15]
-
Verify successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, or anti-HDAC3) diluted in blocking buffer overnight at 4°C with gentle agitation. A 1:1000 dilution is a common starting point for many antibodies.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-total-Histone H3) or another loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Western blot analysis.
References
- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Entinostat, a histone deacetylase inhibitor, increases the population of IL-10+ regulatory B cells to suppress contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Histone Deacetylase 3 (HDAC3) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
A Comparative Guide to Chromatin Immunoprecipitation (ChIP) Following RGFP966 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chromatin Immunoprecipitation (ChIP) outcomes following treatment with the selective Histone Deacetylase 3 (HDAC3) inhibitor, RGFP966. It is designed to offer an objective analysis of this compound's performance against alternative treatments, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
This compound: A Selective HDAC3 Inhibitor
This compound is a potent and highly selective inhibitor of HDAC3, a class I histone deacetylase. It exhibits an IC50 of approximately 80 nM for HDAC3, with minimal to no activity against other HDAC isoforms at concentrations up to 15 μM. This selectivity makes this compound a valuable tool for dissecting the specific roles of HDAC3 in gene regulation and various cellular processes.
Comparative Analysis of Histone Acetylation Changes
The primary downstream effect of HDAC3 inhibition by this compound is an increase in histone acetylation at specific lysine residues, leading to a more open chromatin structure and altered gene expression. The following table summarizes quantitative data from studies that have examined the impact of this compound on histone acetylation marks, particularly H3K27ac and H3K9ac, which are associated with active enhancers and promoters.
| Treatment Group | Target Gene Promoter | Histone Mark | Fold Enrichment (vs. Control) | Cell Type | Reference |
| This compound | Cxcl16 | H3K27ac | ~2.5 | Microglia | [1] |
| This compound | Cxcl16 | H3K9ac | ~3.0 | Microglia | [1] |
| This compound | Arg1 | H3K27ac | ~2.0 | Microglia | [1] |
| This compound + LPS | Nos2 | H3K27ac | ~2.5 | Microglia | [1] |
| This compound | Hspa1a, Prdx2, Bcl2l1 | H3K9ac | Significantly elevated | Cortical Neurons | [2] |
| This compound (10 µM) | Multiple gene loci | H3K27ac | Increased | OCI-LY1 Lymphoma Cells | [3] |
| SAHA | Global | Histone H3 & H4 | Increased | RAW 264.7 Macrophages | [4] |
| This compound | Global | Histone H3 & H4 | No significant change | RAW 264.7 Macrophages | [4] |
Note: The study on RAW 264.7 macrophages suggests that in some cellular contexts, the effects of this compound on global histone acetylation may be less pronounced compared to pan-HDAC inhibitors like SAHA, highlighting the specificity of this compound's action.[4]
Experimental Protocols
A detailed protocol for a ChIP experiment following this compound treatment is provided below. This protocol is a synthesis of established ChIP methodologies and specific treatment conditions reported in the literature.
I. This compound Treatment of Cells
-
Cell Culture: Plate cells at an appropriate density to achieve approximately 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound used in cell culture typically ranges from 1 to 10 µM.[3][5] Ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treatment: Add the desired concentration of this compound to the cell culture medium. A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for a period ranging from 3 to 48 hours.[3][5] The optimal treatment time will depend on the specific cell type and the target gene(s) of interest.
II. Chromatin Immunoprecipitation
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27ac) or a negative control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to determine the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular mechanisms of this compound action, the following diagrams are provided.
Experimental Workflow for ChIP after this compound Treatment
The signaling pathways modulated by this compound are critical to understanding its functional consequences. This compound has been shown to impact inflammatory and antioxidant response pathways.
Signaling Pathways Modulated by this compound-mediated HDAC3 Inhibition
In the NF-κB pathway , HDAC3 typically deacetylates the p65 subunit of NF-κB, which can influence its transcriptional activity. Inhibition of HDAC3 by this compound can therefore lead to altered NF-κB signaling and a reduction in the expression of pro-inflammatory genes.[4]
In the Nrf2 pathway , HDAC3 has been implicated in the repression of Nrf2, a key transcription factor for the antioxidant response. By inhibiting HDAC3, this compound can lead to the activation of the Nrf2 pathway and the subsequent expression of antioxidant genes, providing a neuroprotective effect in certain contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Histone Deacetylase 3 (HDAC3) Mediates Ischemic Preconditioning and Protects Cortical Neurons against Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3 controls a transcriptional network required for B cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of HDAC Inhibitors: RGFP966 vs. SAHA
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancers and inflammatory disorders. This guide provides a detailed comparative study of two prominent HDAC inhibitors: RGFP966, a selective HDAC3 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.
Mechanism of Action and Target Specificity
This compound is a potent and highly selective inhibitor of HDAC3, with a reported IC50 of 80 nM in cell-free assays.[1][2] Its selectivity for HDAC3 is over 200-fold higher compared to other HDAC isoforms.[1][2] This specificity allows for the targeted investigation of HDAC3's role in various biological processes. In contrast, SAHA (also known as Vorinostat) is a pan-HDAC inhibitor, targeting multiple HDAC isoforms across Class I and Class II.[3][4] This broad activity profile can lead to more widespread effects on gene expression and cellular processes, which may be beneficial in some therapeutic contexts but can also contribute to off-target effects.[5]
Comparative Performance Data
The differential selectivity of this compound and SAHA leads to distinct biological outcomes. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target HDACs | IC50 (μM) | Reference |
| This compound | HDAC3 | 0.08 | [1] |
| HDAC1 | >15 | [6] | |
| HDAC2 | >15 | [6] | |
| SAHA | Class I & II HDACs | Pan-inhibitor | [3] |
| HDAC1 | ~0.09 | [7] | |
| HDAC2 | ~0.11 | [7] | |
| HDAC3 | ~0.12 | [7] | |
| HDAC6 | ~0.03 | [8] |
Table 2: Effects on NF-κB Signaling and Inflammatory Gene Expression in RAW 264.7 Macrophages
| Treatment | Effect on NF-κB p65 Transcriptional Activity | Change in IL-1β Gene Expression | Change in Histone H3/H4 Acetylation | Reference |
| This compound | Robust reduction | Significant downregulation | No alteration | [9] |
| SAHA | Increased | Upregulation | Increased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate this compound and SAHA.
HDAC Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Reagents and Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developing reagent, test compounds (this compound, SAHA), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.
-
Incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developing reagent.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and SAHA on cancer cell lines.
-
Cell Culture: Culture cancer cells (e.g., MCF-7, LNCaP) in appropriate media and conditions.[10]
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with varying concentrations of this compound or SAHA (e.g., 0.5 µM to 10 µM for SAHA) for 24-96 hours.[10][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Add 200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Gene Expression Analysis by RT-qPCR
This protocol details the measurement of changes in gene expression in response to HDAC inhibitor treatment.
-
Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with this compound (e.g., 1 µM) or SAHA (e.g., 0.41 µM) for a specified duration (e.g., 20 hours), followed by stimulation with an inflammatory agent like LPS/IFNγ for the final 4 hours.[9]
-
RNA Isolation: Wash the cells with ice-cold DPBS and isolate total RNA using a suitable kit.[9]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IL-1β, TNFα) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method, comparing the treated samples to the vehicle-treated control.[9]
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the comparative effects of this compound and SAHA, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Comparative Modulation of the NF-κB Pathway by this compound and SAHA.
Caption: Workflow for Analyzing Inflammatory Gene Expression.
Caption: this compound Promotes GSC Differentiation via TGF-β Signaling.
Conclusion
This compound and SAHA represent two distinct classes of HDAC inhibitors with differing selectivity and, consequently, varied biological effects. This compound, as a selective HDAC3 inhibitor, offers a targeted approach to dissect the functions of this specific enzyme and may present a more favorable side-effect profile in certain therapeutic applications.[12] In contrast, the broad-spectrum activity of SAHA allows for the modulation of a wider range of cellular pathways, which has proven effective in the treatment of certain cancers.[4][13] The choice between a selective and a pan-HDAC inhibitor will ultimately depend on the specific research question or therapeutic goal. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their study of these important epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HDAC3- and HDAC6-Promoted Survivin Expression Plays an Important Role in SAHA-Induced Autophagy and Viability Reduction in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of RGFP966: A Comparative Guide
In the landscape of neuroprotective drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents. Among them, RGFP966, a selective HDAC3 inhibitor, has garnered significant attention for its potential to mitigate neuronal damage in various models of neurological disorders. This guide provides an objective comparison of this compound with other notable HDAC inhibitors, namely Valproic Acid (VPA) and Trichostatin A (TSA), supported by experimental data to validate its neuroprotective claims.
Mechanism of Action: A Focus on HDAC3 Inhibition
This compound exerts its neuroprotective effects primarily through the selective inhibition of HDAC3. This targeted action leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1] Inhibition of HDAC3 by this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby reducing oxidative stress and neuronal apoptosis.
In contrast, Valproic Acid (VPA) is a broad-spectrum HDAC inhibitor, affecting multiple HDAC isoforms.[2] Its neuroprotective mechanisms are multifaceted, involving not only HDAC inhibition but also the modulation of GABAergic neurotransmission and activation of survival signaling pathways like PI3K/Akt and ERK.[3][4][5] Trichostatin A (TSA) is another pan-HDAC inhibitor that has demonstrated neuroprotective properties, largely attributed to its ability to induce histone hyperacetylation and modulate gene expression related to neuronal survival and differentiation.[6]
Comparative Efficacy of HDAC Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and neuroprotective effects of this compound, Valproic Acid, and Trichostatin A.
Table 1: Inhibitory Activity against HDAC Isoforms
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) |
| This compound | 4.423 µM[7] | 6.8 µM[7] | 80 nM[7] |
| Valproic Acid | <1 mM (Class I) | <1 mM (Class I) | <1 mM (Class I) |
| Trichostatin A | 1.26 nM[8] | - | 3.6 nM (HDAC6) |
Note: IC50 values for Valproic Acid are generally reported for classes of HDACs rather than specific isoforms and can vary significantly between studies.
Table 2: Neuroprotective Effects in In Vitro and In Vivo Models
| Parameter | This compound | Valproic Acid | Trichostatin A |
| Neuronal Viability | Significantly improved cell viability in H2O2-induced neuronal injury (p < 0.01)[1] | Showed dose-dependent toxicity in neuroblastoma cell lines (IC50: 1.0-2.8 mM)[4] | Showed dose-dependent toxicity in neuroblastoma cell lines (IC50: 69.8-129.4 nM)[4] |
| Apoptosis | Attenuated the number of apoptotic positive cells in H2O2-stimulated neurons (p < 0.01)[1] | Reduced apoptosis in excitotoxic and hypoxic conditions[9] | - |
| Oxidative Stress | Reduced lactate dehydrogenase and MDA levels in H2O2-stimulated neurons (p < 0.01)[1] | - | - |
| Neuroinflammation | Reduced TNF-α and TLR4 positive cells in an ischemic stroke model (p < 0.05)[10] | Altered TNFα release from stimulated macrophages (apparent ED50 ~0.3 mM)[3] | Altered TNFα release from stimulated macrophages (apparent IC50 ~40 nM)[3] |
| Neurological Function | Improved neurological severity scores after middle cerebral artery occlusion | - | - |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these HDAC inhibitors are mediated by distinct signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Protein Expression Analysis
Protocol:
-
Protein Extraction: Neuronal cells or tissues are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and imaged.
TUNEL Assay for Apoptosis Detection
Protocol:
-
Cell Fixation and Permeabilization: Neuronal cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in the dark.
-
Staining: Nuclei are counterstained with DAPI.
-
Imaging: Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.
DCFH-DA Assay for Reactive Oxygen Species (ROS) Measurement
Protocol:
-
Cell Loading: Neuronal cells are incubated with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Washing: Cells are washed with PBS to remove excess probe.
-
Treatment: Cells are treated with the compounds of interest (e.g., this compound) and/or an oxidative stressor (e.g., H2O2).
-
Fluorescence Measurement: The fluorescence intensity of DCF (the oxidized form of DCFH) is measured using a fluorescence plate reader or microscope with excitation/emission wavelengths of approximately 485/530 nm.
Conclusion
The available data suggests that this compound is a potent and selective HDAC3 inhibitor with significant neuroprotective effects. Its targeted mechanism of action on the HDAC3/Nrf2 pathway offers a more specific therapeutic approach compared to the broad-spectrum activity of VPA and TSA. While VPA and TSA have also demonstrated neuroprotective properties, their pan-HDAC inhibition and effects on multiple signaling pathways may lead to a wider range of on- and off-target effects. The quantitative data, although derived from different experimental settings, highlights the potential of this compound as a valuable candidate for further investigation in the treatment of neurodegenerative diseases. Direct comparative studies under standardized conditions are warranted to definitively establish the relative neuroprotective efficacy of these compounds.
References
- 1. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Pan HDACi Valproic Acid and Trichostatin A Show Apparently Contrasting Inflammatory Responses in Cultured J774A.1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Selective Inhibition of Histone Deacetylase 3 in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RGFP966: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of RGFP966, a selective histone deacetylase 3 (HDAC3) inhibitor. Adherence to these procedural steps is critical for operational safety and regulatory compliance.
This compound is an active area of research for its role in modifying epigenetic landscapes and its potential therapeutic applications.[1][2] Its biological activity, including the induction of apoptosis in certain cell lines, necessitates careful management of its waste stream.[3] The following procedures are based on established laboratory safety protocols and specific hazard information for this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn to prevent exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the powder outside of a fume hood or in case of dust formation, a respirator is recommended.
Hazard Classification and Waste Identification
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these classifications, all forms of this compound waste—including the pure compound, solutions, and contaminated labware—must be treated as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste should be conducted in a manner that segregates it from general laboratory trash and prevents its release into the sanitary sewer system.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step. Three primary waste streams should be considered for this compound:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any labware that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses of contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Solid Waste: Collect in a designated, sealable plastic bag or a wide-mouthed, screw-cap container. The container should be clearly labeled "Hazardous Waste," with the chemical name "this compound" and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Liquid Waste: Collect in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle) with a screw cap. The container must be labeled as "Hazardous Waste," with the full chemical name "this compound," the solvent system used (e.g., DMSO, Ethanol), and the approximate concentration. The pH of the waste solution should be neutral (pH 6-8) before it is added to the container.
-
Sharps Waste: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
Step 3: Temporary Storage
Store all this compound waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and secondary containment (such as a chemical-resistant tray) should be used to prevent the spread of any potential spills.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste through standard laboratory trash or by pouring it down the drain. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for proper waste management and safety assessments.
| Property | Value |
| CAS Number | 1357389-11-7 |
| Molecular Formula | C₂₁H₁₉FN₄O |
| Molecular Weight | 362.4 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol. |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Rgfp966
Essential Safety and Handling Guide for RGFP966
Product Identifier: this compound[1][2][3][4][5] CAS Number: 1357389-11-7[1][2][3][5] Molecular Formula: C21H19FN4O[1][3][5] Appearance: Crystalline solid[3]
This document provides crucial safety protocols and operational guidance for laboratory personnel handling this compound. The information is compiled from multiple safety data sheets to ensure comprehensive protection. While some sources classify this compound as non-hazardous or having no specific hazards, others identify it as an irritant and harmful if swallowed.[1][2][5] Therefore, it is prudent to handle this compound as potentially hazardous until more definitive information is available.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the mandatory protective equipment for handling this compound.
| Protection Category | Required Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety goggles with side-shields | Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1][6] |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[1][6][7] |
| Skin & Body Protection | Laboratory coat | An impervious lab coat should be worn to protect against spills.[2][7] |
| Respiratory Protection | Use in a well-ventilated area | Handling should occur in a chemical fume hood to avoid dust and aerosol formation.[1][2] If risk assessment deems it necessary, a full-face particle respirator (N99-US or P2-EU) should be used.[1] |
Emergency First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing ceases, begin artificial respiration.[1][2][5] |
| Skin Contact | Remove all contaminated clothing. Flush the affected skin area with copious amounts of water and wash with soap.[1][2][5] |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, holding eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do.[1][2][5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[2][5] |
| Action for All Exposures | Call a physician immediately. [1][2][5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. This compound is a crystalline solid that is soluble in organic solvents like DMSO and ethanol at approximately 30 mg/ml.[3]
-
Preparation:
-
Review the complete Safety Data Sheet (SDS) before beginning any work.
-
Ensure a designated handling area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Confirm the location and operational status of the nearest safety shower and eye wash station.[2][5]
-
-
Compound Handling (Weighing & Solubilization):
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.[1]
-
To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent like DMSO, purging with an inert gas.[3]
-
For aqueous solutions, further dilute the organic stock solution into the desired aqueous buffer. Aqueous solutions should not be stored for more than one day.[3]
-
-
Post-Handling:
Spill & Disposal Plan
-
Spill Containment:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection, before addressing the spill.[1]
-
Prevent the product from entering drains.[1]
-
For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal without creating dust.[1]
-
-
Waste Disposal:
-
Dispose of this compound waste and contaminated materials (e.g., gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2][5] Do not discharge into sewer systems.
-
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the necessary workflows and a conceptual pathway related to the compound's known biological target.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
